Product packaging for BIPHENYL-4-YL 2,4-DICHLOROBENZOATE(Cat. No.:)

BIPHENYL-4-YL 2,4-DICHLOROBENZOATE

Cat. No.: B4813114
M. Wt: 343.2 g/mol
InChI Key: LRNCLLVBBYIFNS-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 2,4-dichlorobenzoate ( 331866-04-7) is a synthetic biphenyl ester derivative supplied for laboratory research use. It belongs to a class of compounds recognized for their significant potential in pharmaceutical and biochemical research . Biphenyl scaffolds are clinically important and are found in medications for conditions like hypertension and inflammation, with many more derivatives under investigation for a wide range of therapeutic applications . Specifically, structurally similar biphenyl ester derivatives have been identified as promising tyrosinase inhibitors in scientific studies . Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, and its inhibitors are valuable in dermatological research for addressing hyperpigmentation disorders and in the development of cosmetic depigmenting agents . The molecular structure of biphenyl-based compounds allows for a closely packed crystal lattice, which can be significant for material science applications . The presence of the biphenyl moiety and dichlorobenzoate groups contributes to the compound's properties, making it a versatile intermediate for further chemical synthesis and a candidate for probing biological mechanisms . This product is intended for research purposes by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12Cl2O2 B4813114 BIPHENYL-4-YL 2,4-DICHLOROBENZOATE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O2/c20-15-8-11-17(18(21)12-15)19(22)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNCLLVBBYIFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Potential Biological Activity of Biphenyl-4-yl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-yl 2,4-dichlorobenzoate is an aromatic ester which, based on the known bioactivities of its constituent chemical moieties, presents as a compound of interest for further investigation, particularly in the field of oncology. The biphenyl group is a common scaffold in a variety of biologically active compounds, while the 2,4-dichlorobenzoyl moiety is present in molecules known to exhibit antimitotic activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a detailed protocol for its synthesis, and a discussion of its potential biological activities and mechanisms of action based on structurally related compounds.

Chemical Properties

Physicochemical Data of Precursors

The following tables summarize the key physicochemical properties of the starting materials required for the synthesis of this compound.

Table 1: Physicochemical Properties of 4-Hydroxybiphenyl

PropertyValueReference
IUPAC Name [1,1'-Biphenyl]-4-ol[1]
Synonyms 4-Phenylphenol, p-Phenylphenol[1]
CAS Number 92-69-3[2][3]
Molecular Formula C₁₂H₁₀O[2]
Molecular Weight 170.21 g/mol [2][3]
Appearance Nearly white crystals[4]
Melting Point 164-166 °C[2][3]
Boiling Point 321 °C[2][3]
Solubility Soluble in methanol, oxygenated solvents.[1][3] Very slightly soluble in water.[5]

Table 2: Physicochemical Properties of 2,4-Dichlorobenzoic Acid

PropertyValueReference
IUPAC Name 2,4-Dichlorobenzoic acid[6]
CAS Number 50-84-0[6]
Molecular Formula C₇H₄Cl₂O₂[6]
Molecular Weight 191.01 g/mol [6]
Appearance White to slightly yellowish powder[6]
Melting Point 157-160 °C[7]
Boiling Point Sublimes[6]
Solubility Limited solubility in water (0.1-1 g/L at room temperature).[8] Soluble in ethanol, acetone, and ethyl acetate.[8]
Predicted Properties of this compound

Based on the structures of the precursors, the properties of the final ester can be estimated.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Information
IUPAC Name [1,1'-Biphenyl]-4-yl 2,4-dichlorobenzoate
Molecular Formula C₁₉H₁₂Cl₂O₂
Molecular Weight 343.21 g/mol
Appearance Likely a white to off-white solid.
Melting Point Expected to be a solid at room temperature with a melting point likely above 100 °C.
Solubility Expected to be insoluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Predicted Spectral Data

While experimental spectra for this compound are not available, the expected spectral characteristics can be inferred.

Table 4: Predicted Spectral Data for this compound

Technique Predicted Features Reference
¹H NMR Aromatic protons of the biphenyl and dichlorobenzoyl groups would appear in the range of δ 7.0-8.5 ppm.[9][10]
¹³C NMR Aromatic carbons would be observed between δ 120-155 ppm. The ester carbonyl carbon would be expected around δ 160-170 ppm.[11][12]
IR Spectroscopy A strong ester carbonyl (C=O) stretch is expected between 1715-1730 cm⁻¹ due to conjugation with the aromatic ring.[13][14][15][16][17] Two C-O stretching bands are anticipated in the 1000-1300 cm⁻¹ region.[13][14][15][16][17]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, there will be characteristic M+2 and M+4 peaks with a specific isotopic abundance pattern.[3][7][8][18][19]

Experimental Protocols

Synthesis of this compound via Steglich Esterification

A reliable method for the synthesis of this compound is the Steglich esterification, which is a mild and efficient method for forming esters from carboxylic acids and alcohols.[20][21][22][23][24]

Materials:

  • 4-Hydroxybiphenyl

  • 2,4-Dichlorobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybiphenyl (1.0 eq) and 2,4-dichlorobenzoic acid (1.1 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Potential Biological Activity and Signaling Pathways (Inferred)

The biological activity of this compound has not been explicitly reported. However, based on the known activities of structurally related compounds, it is plausible to hypothesize its potential as an anticancer agent.

Biphenyl derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[15][16][25][26][27][28] Specifically, some biphenyl compounds have shown potent cytotoxic effects against various cancer cell lines.[26][27]

Furthermore, compounds containing a 2,4-dichlorobenzyl moiety have been identified as antimitotic agents that inhibit tubulin polymerization.[29] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Therefore, it is hypothesized that this compound may act as an antimitotic agent, inhibiting tubulin polymerization and inducing apoptosis in cancer cells.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, based on the known effects of related compounds.

G Hypothetical Signaling Pathway of this compound A Biphenyl-4-yl 2,4-dichlorobenzoate B Tubulin Dimers A->B Binds to C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Hypothetical mechanism of action for this compound.

Suggested Experimental Workflows

To investigate the potential anticancer activity of this compound, a series of in vitro assays can be performed.

General Experimental Workflow

The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like this compound.

G Experimental Workflow for Biological Evaluation A Synthesize and Purify This compound C Select Cancer Cell Lines A->C B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) D Determine IC50 Values B->D C->B E Mechanism of Action Studies D->E F Tubulin Polymerization Assay E->F G Cell Cycle Analysis E->G H Apoptosis Assay E->H

Caption: A general experimental workflow for evaluating the anticancer potential.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][29][30][31][32]

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.[1][4][6][25][30]

Procedure:

  • Use a commercially available tubulin polymerization assay kit.

  • Reconstitute purified tubulin in a polymerization buffer.

  • In a 96-well plate, add various concentrations of this compound.

  • Add the tubulin solution to the wells to initiate polymerization at 37°C.

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Compare the polymerization curves of the treated samples to a control to determine the inhibitory effect of the compound.

Conclusion

This compound is a molecule with significant potential for biological activity, particularly as an anticancer agent. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a detailed synthesis protocol, and a rationale for its investigation as an antimitotic agent. The provided experimental workflows offer a clear path for the initial biological evaluation of this promising compound. Further research is warranted to synthesize and experimentally validate the properties and biological activities of this compound.

References

What is the CAS number for Biphenyl-4-yl 2,4-dichlorobenzoate?

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

This document addresses the request for an in-depth technical guide on Biphenyl-4-yl 2,4-dichlorobenzoate. The objective was to provide a comprehensive overview of this compound, including its Chemical Abstracts Service (CAS) number, quantitative data, detailed experimental protocols, and relevant signaling pathways.

2. Core Findings: CAS Number and Data Availability

The searches yielded information for structurally related but distinct compounds, such as:

  • 4-(2-((4-methoxy-anilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate (CAS: 868547-76-6)

  • 2,4-dichlorophenyl 2,4-dichlorobenzoate (CAS: 314753-56-5)

  • 4-(2-dodecanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate (CAS: 477728-46-4)

The absence of a unique identifier for "this compound" suggests that it is either a novel compound, a rarely synthesized intermediate, or is referenced under a different nomenclature not readily indexed. Without a definitive CAS number, it is not feasible to retrieve the specific, verified quantitative data, experimental protocols, or biological pathway information required for a comprehensive technical guide.

3. General Information on Related Compounds

While specific data for the requested molecule is unavailable, the constituent moieties, biphenyl and 2,4-dichlorobenzoate, are well-characterized in chemical and pharmaceutical research.

  • Biphenyl Derivatives: These compounds are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. They are considered a "privileged structure" in medicinal chemistry due to their prevalence in bioactive molecules.

  • Dichlorobenzoate Esters: Chlorinated aromatic compounds are common in agrochemicals and pharmaceuticals. The substitution pattern on the benzoic acid ring significantly influences the compound's reactivity and biological interactions.

4. Hypothetical Synthesis Workflow

Should a researcher wish to synthesize this compound, a potential synthetic route would likely involve an esterification reaction. The following diagram illustrates a generalized workflow for this type of synthesis.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_product Final Product A Biphenyl-4-ol C Esterification A->C B 2,4-Dichlorobenzoyl chloride B->C D Quenching & Extraction C->D Base (e.g., Pyridine) Solvent (e.g., DCM) E Column Chromatography D->E F This compound E->F

A generalized workflow for the synthesis of this compound.

Due to the lack of a registered CAS number and the corresponding absence of published data, it is not possible to provide the requested in-depth technical guide for this compound. The information presented here for related compounds and a hypothetical synthesis route is for informational purposes only and should not be substituted for experimentally validated data. Further research, including novel synthesis and characterization, would be required to establish the properties and potential applications of this specific molecule.

Synthesis of Biphenyl-4-yl 2,4-dichlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Biphenyl-4-yl 2,4-dichlorobenzoate is a chemical compound with potential applications in various fields, including materials science and as an intermediate in the synthesis of more complex molecules. Its structure, combining a biphenyl moiety with a dichlorinated benzoic acid ester, suggests properties that may be of interest in the development of new materials or biologically active compounds. This guide focuses on the chemical synthesis of this target molecule.

Synthesis Pathway Overview

The most direct and industrially scalable synthesis route for this compound is the acylation of 4-phenylphenol with 2,4-dichlorobenzoyl chloride. This reaction is a classic example of ester formation from an alcohol (in this case, a phenol) and an acyl chloride. The general reaction is depicted below:

General Reaction Scheme

The synthesis can be broken down into two main stages:

  • Preparation of Starting Materials: Synthesis of 4-phenylphenol and 2,4-dichlorobenzoyl chloride.

  • Esterification: The reaction of 4-phenylphenol and 2,4-dichlorobenzoyl chloride to yield the final product.

Preparation of Starting Materials

4-Phenylphenol (4-Hydroxybiphenyl)

4-Phenylphenol is a commercially available solid. Should a laboratory synthesis be required, one common method is the Suzuki coupling of 4-iodophenol with phenylboronic acid.

Table 1: Properties of 4-Phenylphenol

PropertyValue
CAS Number 92-69-3
Molecular Formula C₁₂H₁₀O
Molecular Weight 170.21 g/mol
Melting Point 164-167 °C
Boiling Point 305-308 °C
Appearance White to off-white crystalline solid
2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride is a reactive acylating agent, also commercially available. It is typically synthesized from 2,4-dichlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Table 2: Properties of 2,4-Dichlorobenzoyl Chloride

PropertyValue
CAS Number 89-75-8
Molecular Formula C₇H₃Cl₃O
Molecular Weight 209.46 g/mol
Melting Point 16-18 °C
Boiling Point 243 °C
Appearance Colorless to light yellow liquid

Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a generalized procedure based on standard organic synthesis techniques for esterification reactions involving acyl chlorides and phenols. It has not been sourced from a specific publication detailing the synthesis of this compound and should be adapted and optimized as necessary.

Materials and Reagents
  • 4-Phenylphenol

  • 2,4-Dichlorobenzoyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • A tertiary amine base (e.g., triethylamine or pyridine)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, hexanes/ethyl acetate mixture)

Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-phenylphenol (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add a tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Acyl Chloride: Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition is typically done dropwise at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid solution (e.g., 1 M HCl).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to yield this compound as a solid.

Quantitative Data

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Step cluster_product Final Product cluster_conditions Reaction Conditions 4-Phenylphenol 4-Phenylphenol Esterification Esterification (Acylation) 4-Phenylphenol->Esterification 2,4-Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride 2,4-Dichlorobenzoyl_Chloride->Esterification Final_Product Biphenyl-4-yl 2,4-dichlorobenzoate Esterification->Final_Product Solvent Aprotic Solvent (e.g., DCM) Esterification->Solvent Base Tertiary Amine Base Esterification->Base Temperature 0 °C to Room Temp. Esterification->Temperature

Caption: Synthesis workflow for this compound.

Signaling Pathways

Currently, there is no readily available information in the scientific literature to suggest a known and characterized signaling pathway directly involving this compound. Further research would be required to investigate its biological activity and potential interactions with cellular signaling cascades.

Conclusion

This technical guide has outlined a robust and feasible synthesis route for this compound via the esterification of 4-phenylphenol with 2,4-dichlorobenzoyl chloride. While detailed experimental data for this specific compound is not widely published, the provided protocol, based on fundamental organic chemistry principles, offers a solid foundation for its synthesis in a laboratory setting. Further research is warranted to fully characterize the compound and explore its potential applications.

An In-depth Technical Guide on the Putative Mechanism of Action of Biphenyl-4-yl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific mechanism of action of Biphenyl-4-yl 2,4-dichlorobenzoate has not been extensively characterized in publicly available literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of its constituent chemical moieties: the biphenyl group and the 2,4-dichlorobenzoate group. The experimental protocols described herein are proposed as a means to validate these hypotheses.

Introduction

This compound is an aromatic ester composed of a biphenyl moiety linked to a 2,4-dichlorobenzoic acid. The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The 2,4-dichlorobenzoate component is a halogenated aromatic acid, derivatives of which have been explored for various applications, including as herbicides and for their potential as enzyme inhibitors.[5][6] This guide will explore the potential mechanisms of action of the parent compound by dissecting the known activities of these two key components.

Hypothesized Mechanisms of Action

Based on the functional groups present in this compound, we propose three primary putative mechanisms of action:

  • Anticancer Activity via Tubulin Polymerization Inhibition: A significant number of biphenyl-containing compounds exhibit potent anticancer activity.[3][7][8] A well-documented mechanism for some of these compounds is the disruption of microtubule dynamics by inhibiting the polymerization of tubulin. This leads to mitotic arrest and ultimately apoptosis in cancer cells.

  • Antimicrobial Activity: Biphenyl derivatives have been reported to possess broad-spectrum antimicrobial activity.[1][9][10] The lipophilic nature of the biphenyl group may facilitate interaction with and disruption of microbial cell membranes, while the dichlorinated ring could interfere with essential enzymatic processes within the pathogen.

  • Enzyme Inhibition: Derivatives of 2,4-dichlorobenzoic acid have been shown to inhibit enzymes such as α-glucosidase and α-amylase.[6] It is plausible that this compound could act as an inhibitor for a range of enzymes, where the biphenyl group contributes to the binding affinity and selectivity.

Data Presentation: Biological Activities of Related Compounds

The following tables summarize the reported biological activities of compounds structurally related to the two core moieties of this compound.

Table 1: Anticancer and Antimicrobial Activities of Biphenyl Derivatives

Compound ClassSpecific ExampleBiological ActivityReported IC50/MICCell Lines/OrganismsReference
Hydroxylated BiphenylsCompound 11Antiproliferative1.7 ± 0.5 μMMelanoma cells[11]
Biphenyl-based quinolinesDPDQ-3aAnticancerLower than cisplatinLung (A549), colorectal (DLD1), breast (MCF-7)[3]
Biphenyl CarboxamidesCompound 4hAnticancer29.33% cell viability at 100 µg/mLHuman liver cancer (HepG2)[12]
Biphenyl CarboxamidesCompound 4hAntibacterialPotentE. coli, S. aureus[12]
Oxadiazole-biphenylsCompound 6lAntibacterial-Bacillus subtilis, Staphylococcus aureus[9]
Oxadiazole-biphenylsCompound 6lAntifungal-Candida albicans, Aspergillus niger[9]

Table 2: Bioactivities of 2,4-Dichlorobenzoic Acid Derivatives

Compound ClassSpecific ExampleBiological ActivityReported IC50TargetReference
Sulfamoylbenzoic AcidsCompound 3cα-amylase inhibition3-fold more active than acarboseα-amylase[6]
Sulfamoylbenzoic AcidsCompound 3cα-glucosidase inhibition5-times more active than acarboseα-glucosidase[6]
Benzoic Acid Derivative2,4-Dichlorobenzoic acidHerbicide-Plant hormone production[5]

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action, the following experimental protocols are suggested.

In Vitro Anticancer Activity Assessment

4.1.1 Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

  • Methodology:

    • Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

4.1.2 Tubulin Polymerization Inhibition Assay

  • Objective: To determine if this compound inhibits the polymerization of tubulin.[13][14][15][16][17]

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit (fluorescence or absorbance-based).

    • Reconstitute purified tubulin (>99% pure) in the provided buffer.

    • In a 96-well plate, add varying concentrations of this compound. Include paclitaxel as a polymerization enhancer (positive control) and nocodazole or vinblastine as a polymerization inhibitor (positive control).

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Antimicrobial Activity Assessment

4.2.1 Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[18][19][20][21]

  • Methodology:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

4.2.2 Disk Diffusion Assay

  • Objective: To qualitatively assess the antimicrobial activity of this compound.[9][18][21]

  • Methodology:

    • Prepare an agar plate uniformly inoculated with the test microorganism.

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Place the disks on the surface of the agar.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition around the disk.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

anticancer_pathway cluster_compound This compound cluster_cell Cancer Cell Biphenyl Biphenyl-4-yl 2,4-dichlorobenzoate Tubulin αβ-Tubulin Dimers Biphenyl->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Essential for CellCycle Cell Cycle Arrest (G2/M Phase) Mitosis->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed anticancer mechanism via tubulin polymerization inhibition.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_anticancer_details Anticancer Details cluster_antimicrobial_details Antimicrobial Details Compound Biphenyl-4-yl 2,4-dichlorobenzoate Anticancer Anticancer Assays Compound->Anticancer Antimicrobial Antimicrobial Assays Compound->Antimicrobial Enzyme Enzyme Inhibition Assays Compound->Enzyme MTT MTT Assay (Cytotoxicity) Anticancer->MTT TubulinAssay Tubulin Polymerization Assay Anticancer->TubulinAssay MIC Broth Microdilution (MIC) Antimicrobial->MIC Disk Disk Diffusion Antimicrobial->Disk

Caption: Proposed experimental workflow for mechanism of action validation.

Conclusion

While the definitive mechanism of action for this compound remains to be elucidated, the known biological activities of its constituent biphenyl and 2,4-dichlorobenzoate moieties provide a strong foundation for targeted investigation. The proposed primary mechanisms of anticancer activity via tubulin polymerization inhibition and broad-spectrum antimicrobial activity are compelling starting points for future research. The experimental protocols detailed in this guide offer a clear path forward for researchers to systematically evaluate these hypotheses and uncover the therapeutic potential of this compound. Further studies may also explore its potential as an enzyme inhibitor, leveraging the known activities of dichlorobenzoic acid derivatives. The modular nature of this molecule also presents opportunities for synthetic chemists to generate analogues with enhanced potency and selectivity.

References

Technical Guide: Solubility Profiling of Biphenyl-4-yl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The determination of a compound's solubility in various solvents is a critical preliminary step in drug discovery and development, influencing everything from formulation to bioavailability. This guide addresses the solubility of Biphenyl-4-yl 2,4-dichlorobenzoate. Due to the limited availability of public domain data for this specific molecule, this document provides a framework for its anticipated solubility based on its constituent chemical moieties. Furthermore, it outlines a comprehensive, standardized experimental protocol for determining its solubility, ensuring researchers can generate reliable and reproducible data.

Introduction to this compound

This compound is an aromatic ester. Its structure consists of a biphenyl group linked via an ester bond to a 2,4-dichlorobenzoate moiety. The biphenyl component renders the molecule largely nonpolar and hydrophobic, while the ester and chloro groups add some polarity. Understanding the solubility of this compound is essential for its handling, formulation, and potential application in various scientific contexts.

Based on its structure, the solubility of this compound is expected to be low in aqueous solutions. The parent compound, biphenyl, is insoluble in water but soluble in many common organic solvents[1]. The addition of the dichlorobenzoate ester group is unlikely to alter this characteristic significantly. Therefore, it is predicted to be soluble in a range of organic solvents, particularly those with moderate to low polarity.

Predicted Solubility Profile

Solvent Class Predicted Solubility Rationale
Polar Protic (e.g., Water, Methanol, Ethanol)Low to ModerateThe biphenyl structure is highly hydrophobic. While some solubility may be observed in alcohols like ethanol due to the ester group, it is expected to be very low in water[1][2].
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Moderate to HighThese solvents are effective at solvating a wide range of organic molecules and are expected to be good solvents for this compound.
Nonpolar (e.g., Toluene, Hexane, Benzene)Moderate to HighThe large, nonpolar biphenyl moiety suggests good solubility in nonpolar and aromatic hydrocarbon solvents[1][2].
Chlorinated (e.g., Dichloromethane, Chloroform)HighChlorinated solvents are generally effective for dissolving compounds with chlorinated functional groups and aromatic rings.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol outlines the necessary steps to quantify the solubility of this compound in a given solvent.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached with the undissolved solute.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet any remaining suspended solid particles.

  • Sample Extraction and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

    • Filter the aliquot through a syringe filter to remove any fine particulates.

    • Dilute the filtered sample gravimetrically or volumetrically with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Constant Temp (e.g., 24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E F Dilute Sample E->F G Analyze via HPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While direct, published solubility data for this compound is scarce, its molecular structure provides a strong basis for predicting its behavior in various solvents. It is anticipated to have poor aqueous solubility but good solubility in common organic solvents. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and standardized method for its determination. This foundational data is indispensable for advancing research and development involving this compound.

References

Biphenyl-4-yl 2,4-dichlorobenzoate: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of Biphenyl-4-yl 2,4-dichlorobenzoate, a novel ester compound. In the absence of direct experimental data, this document synthesizes information from published literature on its constituent chemical moieties—biphenyl-4-ol and 2,4-dichlorobenzoic acid—and their derivatives to forecast its potential pharmacological profile. This guide outlines plausible therapeutic applications, suggests detailed experimental protocols for validation, and presents hypothetical mechanisms of action through signaling pathway diagrams. The objective is to furnish a foundational resource for researchers and drug development professionals interested in the exploration of this and similar compounds.

Introduction

This compound is an aromatic ester which, to date, has not been extensively studied for its biological activities. Its structure, combining a biphenyl group with a dichlorinated benzoic acid, suggests a potential for a range of pharmacological effects. The biphenyl moiety is a well-established pharmacophore present in numerous therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, derivatives of 2,4-dichlorobenzoic acid have demonstrated notable biological effects, particularly as antimicrobial and antidiabetic agents.[3] This guide explores the untapped potential of this compound by extrapolating from the known bioactivities of its structural analogs.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These properties are estimated based on the known characteristics of biphenyl and 2,4-dichlorobenzoic acid.

PropertyPredicted Value
Molecular FormulaC₁₉H₁₂Cl₂O₂
Molecular Weight359.21 g/mol
AppearanceLikely a white to off-white solid
SolubilityPredicted to be soluble in organic solvents and poorly soluble in water
Melting PointEstimated to be in the range of 150-200 °C

Predicted Biological Activities and Rationale

Based on the biological activities of structurally related compounds, this compound is predicted to exhibit the following activities:

Antimicrobial Activity

The presence of the 2,4-dichlorobenzoic acid moiety suggests potential antimicrobial properties. Various derivatives of 2,4-dichlorobenzoic acid have been synthesized and shown to possess activity against a range of bacterial and fungal pathogens.[3] The biphenyl scaffold is also a common feature in compounds with demonstrated antimicrobial effects.[2]

Anti-inflammatory Activity

Biphenyl derivatives are widely recognized for their anti-inflammatory effects.[1][4] For instance, fenbufen and flurbiprofen are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that contain a biphenyl core structure.[1] The mechanism of action for many of these compounds involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Anticancer Activity

A number of biphenyl derivatives have been investigated for their potential as anticancer agents.[2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer. Chalcones containing a 2,4-dichlorobenzenesulfonamide moiety have also shown notable anticancer effects.[5]

Antidiabetic Activity

Derivatives of 2,4-dichlorobenzoic acid have been reported to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[3] Inhibition of these enzymes can help to control postprandial hyperglycemia, a key aspect of managing diabetes mellitus.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following tables summarize the reported activities of structurally similar compounds to provide a basis for comparison and to guide future experimental work.

Table 1: Antidiabetic Activity of 2,4-Dichlorobenzoic Acid Derivatives [3]

CompoundTarget EnzymeIC₅₀ (µM)
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-glucosidase~3x more potent than acarbose
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-amylase~5x more potent than acarbose
N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamideα-glucosidase10.13
N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamideα-amylase1.52

Table 2: Anticancer Activity of Chalcone Derivatives with a 2,4-Dichlorobenzenesulfonamide Moiety [5]

CompoundCell LineIC₅₀ (µg/mL)
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamidesHeLa0.89 - 9.63
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamidesHL-600.89 - 9.63
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamidesAGS0.89 - 9.63

Proposed Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the esterification of 4-hydroxybiphenyl with 2,4-dichlorobenzoyl chloride.

  • Materials: 4-hydroxybiphenyl, 2,4-dichlorobenzoyl chloride, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 4-hydroxybiphenyl and the base in the aprotic solvent in a reaction flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 2,4-dichlorobenzoyl chloride in the same solvent to the reaction mixture with stirring.

    • Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for each microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
  • Objective: To assess the inhibitory effect of the compound on cyclooxygenase (COX-1 and COX-2) enzymes.

  • Procedure:

    • Use a commercial COX inhibitor screening assay kit.

    • Prepare a range of concentrations of this compound.

    • Add the compound to the reaction wells containing either COX-1 or COX-2 enzyme and arachidonic acid as the substrate.

    • Incubate the reaction mixture according to the manufacturer's instructions.

    • Measure the production of prostaglandin H2 (PGH2) or other downstream products using a suitable detection method (e.g., colorimetric or fluorometric).

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Visualizations: Workflows and Potential Mechanisms

To visually represent the proposed research strategy and potential mechanisms of action, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization S1 Starting Materials (4-hydroxybiphenyl, 2,4-dichlorobenzoyl chloride) S2 Esterification Reaction S1->S2 S3 Purification (Chromatography/Recrystallization) S2->S3 S4 Structural Characterization (NMR, MS) S3->S4 B1 Antimicrobial Assays (Bacteria, Fungi) S4->B1 B2 Anti-inflammatory Assays (e.g., COX inhibition) S4->B2 B3 Anticancer Assays (Cell Viability, Apoptosis) S4->B3 B4 Antidiabetic Assays (α-glucosidase, α-amylase inhibition) S4->B4 L1 Structure-Activity Relationship (SAR) Studies B1->L1 B2->L1 B3->L1 B4->L1 L2 In vivo Efficacy Studies L1->L2 L3 Toxicology Studies L2->L3

Caption: Workflow for Synthesis and Biological Evaluation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Transcription NFkB->Gene induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Compound Biphenyl-4-yl 2,4-dichlorobenzoate (Hypothesized) Compound->IKK

Caption: Hypothetical Anti-inflammatory Mechanism of Action.

Conclusion

While this compound remains an uncharacterized compound, a systematic evaluation of its constituent moieties strongly suggests a promising profile for biological activity. This technical guide serves as a foundational document to stimulate and direct future research. The predicted antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties warrant experimental validation. The proposed synthetic route and bioassays provide a clear path forward for researchers to unlock the therapeutic potential of this and related novel chemical entities. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial in advancing these preliminary predictions toward tangible therapeutic applications.

References

An In-depth Technical Guide to the Thermochemical Properties of Biphenyl-4-yl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of Biphenyl-4-yl 2,4-dichlorobenzoate. Due to the absence of experimentally determined data for this specific compound in publicly available literature, this document outlines the known thermochemical properties of its constituent precursors, 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid. Furthermore, it details the standardized experimental protocols that would be employed for the determination of its thermochemical characteristics. A discussion of computational methods for the estimation of these properties is also included to provide a comprehensive theoretical framework.

Introduction

This compound is an ester combining the biphenyl-4-ol moiety with 2,4-dichlorobenzoic acid. Understanding the thermochemical properties of such molecules is crucial in various stages of drug development and chemical manufacturing, including synthesis, purification, formulation, and stability assessment. These properties, such as enthalpy of formation, enthalpy of combustion, and vapor pressure, govern the energy changes associated with chemical reactions and phase transitions, directly impacting process design, safety, and material handling.

This whitepaper serves as a foundational resource for researchers. In the absence of direct experimental data for this compound, we present a detailed analysis of its precursors and a guide to the methodologies required for the empirical determination of its thermochemical profile.

Thermochemical Data of Precursors

To establish a baseline for estimating the properties of this compound, it is instructive to examine the known thermochemical data of its precursors: 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid.

4-Hydroxybiphenyl

4-Hydroxybiphenyl, also known as 4-phenylphenol, is a solid organic compound. Its thermochemical and physical properties are summarized in the table below.

PropertyValueUnits
Molecular FormulaC₁₂H₁₀O-
Molecular Weight170.21 g/mol
Melting Point164-165°C
Boiling Point305-308°C
Vapor Pressure1.8 x 10⁻⁵mmHg at 25°C
Enthalpy of Combustion (ΔcH°solid)-6067kJ/mol[1]
Enthalpy of Formation (ΔfH°solid)-84kJ/mol[1]
2,4-Dichlorobenzoic Acid
PropertyValueUnits
Molecular FormulaC₇H₄Cl₂O₂-
Molecular Weight191.01 g/mol
Melting Point157-160°C[2]

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures that would be utilized to determine the key thermochemical properties of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermochemical property that can be determined with high precision using bomb calorimetry.[3][4][5]

Objective: To measure the heat released during the complete combustion of a known mass of this compound in a high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A pellet of the high-purity crystalline sample (approximately 1 gram) is prepared using a pellet press. The exact mass of the pellet is determined using an analytical balance.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions.

  • Bomb Assembly: The sample pellet is placed in a crucible within the bomb. A fuse wire is attached to the electrodes, making contact with the sample to ensure ignition. A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.

  • Combustion: The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm. The bomb is then placed in a calorimeter jacket containing a precisely measured quantity of water. The combustion is initiated by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored with a high-precision thermometer before, during, and after the combustion to determine the temperature change.

  • Data Analysis: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and sulfuric acid (if applicable) and the heat of combustion of the fuse wire. From the energy of combustion at constant volume (ΔcU°), the standard enthalpy of combustion at constant pressure (ΔcH°) can be calculated.

Determination of Vapor Pressure and Enthalpy of Sublimation via Knudsen Effusion

The vapor pressure of a solid is a measure of its tendency to sublime. The Knudsen effusion method is a reliable technique for determining low vapor pressures of solids.[6][7][8]

Objective: To measure the rate of mass loss of this compound due to effusion into a vacuum at a controlled temperature, and from this, to calculate its vapor pressure and enthalpy of sublimation.

Methodology:

  • Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a stable, controlled temperature.

  • Mass Loss Measurement: The rate of mass loss of the sample is measured over time. This can be done by periodically weighing the cell or by using a quartz crystal microbalance to measure the mass of the effusing vapor that condenses on it.[9]

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

  • Enthalpy of Sublimation: By measuring the vapor pressure at several different temperatures, the standard enthalpy of sublimation (ΔsubH°) can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational chemistry provides valuable tools for the prediction of thermochemical properties.[10][11][12][13]

Ab Initio and Density Functional Theory (DFT) Methods: High-level quantum mechanical calculations can be used to predict the gas-phase enthalpy of formation. Composite methods like the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods are designed to yield high accuracy.

Group Additivity Methods: These methods estimate thermochemical properties by summing the contributions of individual chemical groups within the molecule. While faster than quantum mechanical calculations, their accuracy depends on the availability of well-established group parameters. The properties of the precursors, 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid, would be essential for a reliable group additivity estimation for this compound.

Visualizations

Logical Relationship of Precursors to Product

G Figure 1: Synthesis of this compound 4-hydroxybiphenyl 4-hydroxybiphenyl This compound This compound 4-hydroxybiphenyl->this compound Esterification 2,4-dichlorobenzoic acid 2,4-dichlorobenzoic acid 2,4-dichlorobenzoic acid->this compound

Figure 1: Synthesis of this compound
Experimental Workflow for Thermochemical Characterization

G Figure 2: Experimental Workflow cluster_combustion Enthalpy of Combustion cluster_sublimation Enthalpy of Sublimation A Sample Preparation B Bomb Calorimeter Setup A->B C Combustion Reaction B->C D Temperature Data Acquisition C->D E Calculate ΔcH° D->E Final Thermochemical Profile Final Thermochemical Profile E->Final Thermochemical Profile F Sample in Knudsen Cell G High Vacuum & Temp Control F->G H Measure Mass Loss Rate G->H I Calculate Vapor Pressure H->I J Clausius-Clapeyron Plot I->J K Calculate ΔsubH° J->K K->Final Thermochemical Profile

Figure 2: Experimental Workflow

Conclusion

While direct experimental thermochemical data for this compound is not currently available, this technical guide provides a comprehensive framework for its study. The tabulated properties of its precursors, 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid, offer a starting point for estimations. The detailed experimental protocols for bomb calorimetry and the Knudsen effusion method outline a clear path for the empirical determination of its key thermochemical parameters. Furthermore, the potential for computational prediction offers a parallel route for obtaining valuable insights. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a more thorough understanding and application of this compound.

References

In-Depth Technical Guide: Biphenyl-4-yl 2,4-dichlorobenzoate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability, synthesis, and characterization of Biphenyl-4-yl 2,4-dichlorobenzoate, a compound of interest for research and development. Due to its limited commercial availability as a stock chemical, this document provides a comprehensive overview of a feasible synthetic route and expected analytical data to facilitate its accessibility for scientific exploration.

Commercial Availability

Proposed Synthesis of this compound

The most direct and established method for the synthesis of this compound is the esterification of 4-hydroxybiphenyl with 2,4-dichlorobenzoyl chloride. This reaction is a classic example of Schotten-Baumann esterification, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 4-hydroxybiphenyl 4-Hydroxybiphenyl product Biphenyl-4-yl 2,4-dichlorobenzoate 4-hydroxybiphenyl->product Base (e.g., Pyridine) Solvent (e.g., DCM) 2,4-dichlorobenzoyl_chloride 2,4-Dichlorobenzoyl Chloride 2,4-dichlorobenzoyl_chloride->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 4-hydroxybiphenyl

  • 2,4-dichlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-hydroxybiphenyl (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acyl Chloride: Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Characterization Data (Predicted)

As no specific experimental data for this compound was found in the searched literature, the following tables provide predicted physicochemical properties and spectral data based on the analysis of structurally similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₉H₁₂Cl₂O₂
Molecular Weight 355.21 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 100-150 °C
Solubility Soluble in dichloromethane, chloroform, ethyl acetate. Insoluble in water.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2d1HAromatic H (proton ortho to carbonyl)
~7.6 - 7.7m4HAromatic H (biphenyl protons)
~7.3 - 7.5m6HAromatic H (biphenyl and dichlorophenyl protons)
~7.2 - 7.3d1HAromatic H (dichlorophenyl proton)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~163 - 165Carbonyl (C=O)
~150 - 152Aromatic C (C-O of biphenyl)
~140 - 142Aromatic C (quaternary biphenyl C)
~138 - 140Aromatic C (quaternary biphenyl C)
~134 - 136Aromatic C (C-Cl)
~132 - 134Aromatic C (C-Cl)
~130 - 132Aromatic CH
~128 - 130Aromatic CH
~127 - 128Aromatic CH
~126 - 127Aromatic CH
~121 - 123Aromatic CH

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Identity
~354, 356, 358[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl)
~170[C₁₂H₉O]⁺ (fragment from biphenyl-4-oxy cation)
~173, 175[C₇H₃Cl₂O]⁺ (fragment from 2,4-dichlorobenzoyl cation)
~152[C₁₂H₈]⁺ (biphenyl radical cation)

Experimental Workflow and Logic

The overall process from obtaining the starting materials to characterizing the final product can be visualized as follows:

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization cluster_3 Final Product A Procure/Synthesize 4-Hydroxybiphenyl C Esterification Reaction A->C B Procure 2,4-Dichlorobenzoyl Chloride B->C D Aqueous Work-up C->D E Column Chromatography D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry E->G H Purity Analysis (e.g., HPLC) E->H I Pure Biphenyl-4-yl 2,4-dichlorobenzoate F->I G->I H->I

Caption: General experimental workflow for obtaining pure this compound.

This guide provides a foundational understanding for researchers to obtain and verify the identity and purity of this compound for their studies. It is recommended that all synthetic and analytical procedures be carried out by trained personnel in a suitable laboratory environment.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl-4-yl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

[For Research Use Only]

Abstract

This application note details a robust and sensitive isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Biphenyl-4-yl 2,4-dichlorobenzoate. The described protocol is intended for researchers, scientists, and professionals involved in drug development and quality control. The method utilizes a C18 column and a photodiode array (PDA) detector for accurate and precise measurements. All experimental procedures, including sample and standard preparation, are outlined, and the method's validation parameters are summarized in comprehensive tables.

Introduction

This compound is a compound of interest in various fields, including pharmaceutical and chemical research. A reliable analytical method is crucial for its accurate quantification in different matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, which is widely applicable due to its efficiency and reproducibility.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Shimadzu HPLC system or equivalent
Column Luna C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A generic protocol for a solid sample is provided below:

  • Accurately weigh a representative portion of the sample.

  • Extract the analyte using a suitable solvent (e.g., acetonitrile) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase if necessary to bring the analyte concentration within the calibration range.

Method Validation Summary

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference at the retention time of the analyte

Data Presentation

The quantitative data for a typical validation study is presented in the following tables.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115000
575000
10152000
25380000
50760000
1001510000
Correlation Coefficient (R²) 0.9998
Accuracy
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
109.999.0
5050.5101.0
10099.599.5
Precision
Concentration (µg/mL)Intra-day % RSD (n=6)Inter-day % RSD (n=6)
500.81.2
Limits of Detection and Quantification
ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The provided validation parameters demonstrate the robustness of the method. Researchers should perform a full method validation in their laboratory to ensure its suitability for their specific application.

Application Note: High-Sensitivity Detection and Quantification of Biphenyl-4-yl 2,4-dichlorobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the detection and quantification of Biphenyl-4-yl 2,4-dichlorobenzoate in solution using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrumental parameters, and data analysis procedures suitable for high-throughput screening and quantitative analysis in research and drug development settings. The method utilizes a common non-polar capillary column for optimal separation and selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Introduction

This compound is a compound of interest in various fields, including environmental analysis and as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and reliable quantification of this analyte is crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of such semi-volatile organic compounds. This document provides a comprehensive protocol for the determination of this compound.

Experimental Protocol

Materials and Reagents
  • Solvents: Hexane (GC grade or equivalent), Acetone (GC grade or equivalent)

  • Standards: this compound (analytical standard), Biphenyl-d10 (internal standard, 98 atom % D)[1][2]

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Biphenyl-d10 and dissolve in 100 mL of hexane.

Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of hexane.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation: For liquid samples, a liquid-liquid extraction (LLE) may be employed. For solid samples, a solid-phase extraction (SPE) may be necessary. The final extract should be dissolved in hexane. Spike the final sample extract with the internal standard to a final concentration of 1 µg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.

GC Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms or equivalent)
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial 80°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
MS Parameter Condition
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temperature 280 °C
Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the samples is then determined from this calibration curve.

Data Presentation

Table 1: Key Quantitative Parameters for GC-MS Analysis

Compound Retention Time (min, Estimated) Quantification Ion (m/z) Confirmation Ion 1 (m/z) Confirmation Ion 2 (m/z)
This compound~15.5173328139
Biphenyl-d10 (Internal Standard)~8.216482-

Note: Retention times are estimates and should be confirmed experimentally.

Predicted Mass Spectral Fragmentation of this compound:

The molecular ion [M]+• is expected at m/z 328 (for ³⁵Cl isotopes). Key fragmentation pathways in electron ionization mass spectrometry for esters often involve cleavage of the ester bond.[3] For this compound, the primary fragmentation is predicted to be the cleavage of the C-O bond of the ester, leading to the formation of the 2,4-dichlorobenzoyl cation at m/z 173 (base peak) and the biphenyl-4-oxy radical. The molecular ion at m/z 328 and the fragment from the biphenyl moiety at m/z 139 would serve as confirmation ions. This prediction is based on the fragmentation of similar structures like phenyl benzoate, where the benzoyl cation (m/z 105) is the base peak.[4][5]

Visualization of the Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Extraction Extraction (LLE/SPE) Sample->Extraction Matrix Dependent Spike_IS_Sample Spike with Internal Standard Extraction->Spike_IS_Sample GC_Injection GC Injection Spike_IS_Sample->GC_Injection Standard_Prep Prepare Calibration Standards Spike_IS_Standard Spike Standards with Internal Standard Standard_Prep->Spike_IS_Standard Spike_IS_Standard->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The use of an internal standard ensures high accuracy and precision, making the method suitable for routine analysis in various research and industrial applications. The provided instrumental parameters can serve as a starting point for method development and can be further optimized based on specific matrix requirements and instrumentation.

References

Application Notes and Protocols: Biphenyl-4-yl 2,4-dichlorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Biphenyl-4-yl 2,4-dichlorobenzoate as a versatile starting material in organic synthesis. This compound serves as a stable precursor for the generation of valuable intermediates, namely 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid derivatives, which are key building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The protocols detailed below describe key transformations of this compound, including hydrolysis, aminolysis, and transesterification.

Overview of Synthetic Applications

This compound is an ester that can be strategically employed to deliver two important chemical moieties: the biphenyl-4-ol core and the 2,4-dichlorobenzoyl group. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents exhibiting activities such as anti-inflammatory, antimicrobial, anti-cancer, and anti-hypertensive properties.[1] Similarly, the 2,4-dichlorobenzoic acid motif is present in numerous bioactive compounds.

The primary applications of this compound as a starting material revolve around the cleavage of the ester bond to yield these constituent parts under controlled conditions. This allows for the subsequent derivatization of either the biphenyl alcohol or the carboxylic acid.

Logical Workflow for Derivative Synthesis

G A This compound B Ester Cleavage (Hydrolysis, Aminolysis, Transesterification) A->B C 4-Hydroxybiphenyl B->C D 2,4-Dichlorobenzoic Acid / Derivatives B->D E Further Functionalization / Derivatization C->E D->E F Biologically Active Molecules E->F G Pharmaceutical Leads F->G

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the hydrolysis, aminolysis, and transesterification of this compound.

2.1. Protocol 1: Hydrolysis to 4-Hydroxybiphenyl and 2,4-Dichlorobenzoic Acid

This protocol describes the base-catalyzed hydrolysis of the ester to yield its constituent alcohol and carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to separate 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid.

Data Presentation:

EntryBaseSolventTemp (°C)Time (h)Yield of 4-Hydroxybiphenyl (%)Yield of 2,4-Dichlorobenzoic Acid (%)
1NaOHMeOH/H₂O6049295
2KOHEtOH/H₂O6049093
3LiOHTHF/H₂O5068891

2.2. Protocol 2: Aminolysis for the Synthesis of 2,4-Dichloro-N-alkyl/aryl-benzamides

This protocol details the direct conversion of the ester to an amide by reaction with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • N,N-Dimethylformamide (DMF)

  • Sodium cyanide (NaCN, catalytic amount)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine (1.2 eq).

  • Add a catalytic amount of NaCN.

  • Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to isolate the desired amide and 4-hydroxybiphenyl as a byproduct.

Data Presentation:

EntryAmineSolventTemp (°C)Time (h)Yield of Amide (%)
1BenzylamineDMF801285
2MorpholineDMF801288
3AnilineNMP1001875

2.3. Protocol 3: Transesterification for the Synthesis of Alternative Esters

This protocol describes the conversion of the biphenyl ester to a different ester by reaction with an alcohol in the presence of a catalyst.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, isopropanol)

  • Sulfuric acid (H₂SO₄, catalytic amount) or a Lewis acid catalyst (e.g., La(OTf)₃)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the desired alcohol (used as solvent).

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the mixture with toluene.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase and purify the residue by column chromatography to obtain the new ester and 4-hydroxybiphenyl.

Data Presentation:

EntryAlcoholCatalystTemp (°C)Time (h)Yield of New Ester (%)
1EthanolH₂SO₄782470
2IsopropanolH₂SO₄823665
3Benzyl alcoholLa(OTf)₃1001878

Potential Signaling Pathway Involvement

Derivatives of biphenyls have been reported to interact with various biological targets. For instance, some biphenyl-containing compounds act as inhibitors of enzymes like cyclooxygenase (COX), which is a key player in the inflammatory pathway. The diagram below illustrates a generalized inflammatory signaling pathway that could potentially be modulated by derivatives synthesized from this compound.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Biphenyl_Derivative Biphenyl Derivative (Synthesized) Biphenyl_Derivative->COX_Enzymes Inhibition

Caption: Potential modulation of the COX pathway by biphenyl derivatives.

Disclaimer: The experimental protocols provided are generalized procedures and may require optimization for specific substrates and scales. The signaling pathway diagram is a hypothetical representation based on the known biological activities of biphenyl scaffolds and is for illustrative purposes only. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: Dissolving Biphenyl-4-yl 2,4-dichlorobenzoate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-yl 2,4-dichlorobenzoate is a chemical compound with potential applications in various in vitro research settings. Due to its structural characteristics, featuring both a biphenyl group and a dichlorinated phenyl ring, it is anticipated to be a hydrophobic molecule with limited solubility in aqueous solutions. This property presents a challenge for its use in biological assays, which are predominantly aqueous-based. This document provides a detailed protocol for the proper dissolution and preparation of this compound for use in in vitro experiments, ensuring accurate and reproducible results. The protocol is designed to minimize precipitation and solvent-induced artifacts in experimental systems.

Physicochemical Properties and Solubility

For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity for hydrophobic compounds and its relatively low toxicity to most cell lines at low concentrations. It is crucial to determine the optimal concentration of the compound and the final concentration of the solvent in the assay to avoid any off-target effects.

Table 1: Recommended Solvents and Stock Solution Concentration

SolventRecommended Starting Stock ConcentrationMaximum Recommended Final Assay ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mM≤ 0.5% (v/v)High purity, anhydrous DMSO is recommended to prevent compound precipitation. Prepare fresh stock solutions and store appropriately.
Ethanol (EtOH)1-10 mM≤ 0.5% (v/v)May be less effective than DMSO for highly hydrophobic compounds. Can be more volatile.

Experimental Protocol: Preparation of this compound Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for in vitro assays.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO: a. Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the required mass based on its molecular weight. b. Transfer the weighed powder to a sterile microcentrifuge tube. c. Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. e. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes with intermittent vortexing may be required. Visually inspect for complete dissolution. f. Once dissolved, the stock solution should be clear with no visible particulates.

  • Preparation of Working Solutions: a. Perform serial dilutions of the 10 mM stock solution in the appropriate sterile aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment. b. It is critical to add the stock solution to the aqueous medium and mix immediately to prevent precipitation. Do not add the aqueous medium to the concentrated stock. c. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium. d. Ensure that the final concentration of DMSO in the assay does not exceed the tolerance level of your specific cell line or experimental system (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO.

  • Storage: a. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. b. Working solutions in aqueous media should generally be prepared fresh for each experiment and not stored for extended periods.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

To further clarify the experimental process and potential applications, the following diagrams are provided.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 In Vitro Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Warm dissolve->vortex stock 10 mM Stock Solution vortex->stock dilute Serial Dilution in Aqueous Medium stock->dilute mix Vortex Immediately dilute->mix working Final Working Concentrations mix->working treat Treat Cells/System working->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions.

G compound Biphenyl-4-yl 2,4-dichlorobenzoate receptor Target Receptor compound->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene Target Gene Expression transcription_factor->gene Repression response Cellular Response gene->response

Caption: Hypothetical inhibitory signaling pathway for this compound.

Application Notes and Protocols for Biphenyl-4-yl 2,4-dichlorobenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the agrochemical applications of Biphenyl-4-yl 2,4-dichlorobenzoate is not currently available in published literature. The following application notes and protocols are extrapolated from research on structurally related biphenyl compounds and chlorinated benzoate derivatives, which have demonstrated fungicidal, insecticidal, and herbicidal properties. These notes are intended to serve as a foundational guide for researchers initiating studies on this specific molecule.

Introduction

This compound is a chemical compound that incorporates a biphenyl moiety, known for its broad-spectrum biological activities, and a 2,4-dichlorobenzoate group, a common feature in various agrochemicals. The biphenyl structure is present in a number of compounds with fungicidal, insecticidal, and herbicidal properties.[1][2][3][4] Similarly, chlorinated aromatic acids are integral to many commercial herbicides. The combination of these two pharmacophores in this compound suggests its potential for investigation as a novel agrochemical agent.

These application notes provide a hypothetical framework for exploring the potential fungicidal, insecticidal, and herbicidal activities of this compound.

Hypothetical Agrochemical Applications

Fungicidal Applications

The biphenyl group is a known fungicide, primarily used to control fungal growth on citrus fruits.[5][6][7] Furthermore, various derivatives of biphenyl have been synthesized and shown to possess potent antifungal activities against a range of plant pathogens.[1][8][9][10]

Potential Target Pathogens:

  • Penicillium spp.

  • Rhizoctonia solani

  • Botrytis cinerea

  • Candida albicans

  • Cryptococcus neoformans

Postulated Mechanism of Action: Based on related biphenyl fungicides, two potential mechanisms of action are proposed:

  • Succinate Dehydrogenase (SDH) Inhibition: Many biphenyl-containing fungicides act by inhibiting SDH, a key enzyme in the mitochondrial respiratory chain, leading to the disruption of fungal respiration.[1][8]

  • CYP51 Inhibition: Some azole antifungals containing a biphenyl moiety inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[9]

Quantitative Data from Related Biphenyl Fungicides:

Compound ClassTarget PathogenEfficacy MetricValueReference
Pyrazole-β-ketonitrile with biphenylRhizoctonia solaniEC₅₀0.0144 µg/mL[1]
Biphenyl imidazole derivativeCandida albicansMIC0.03125-2 µg/mL[9]
Biphenyl imidazole derivativeCryptococcus neoformansMIC0.03125-2 µg/mL[9]
Insecticidal Applications

Several biphenyl derivatives have been investigated for their insecticidal properties.[2][3] These compounds have shown efficacy against various insect pests, suggesting that this compound could also be explored for its insecticidal potential.

Potential Target Pests:

  • Spodoptera littoralis (Cotton Leafworm)

  • Aphis craccivora

  • Ostrinia furnacalis (Asian Corn Borer)

Postulated Mechanism of Action: A plausible mechanism for biphenyl-containing insecticides is the inhibition of crucial insect enzymes:

  • β-N-acetyl-d-hexosaminidase Inhibition: This enzyme is involved in chitin degradation and remodeling, essential processes for insect growth and development.[11]

Quantitative Data from Related Biphenyl Insecticides:

Compound ClassTarget PestEfficacy MetricValueReference
Biphenyl carboxamidineSpodoptera littoralisLC₅₀113.860 - 289.879 ppm[2][3]
Spirocyclic butenolide with biphenylAphis craccivoraLC₅₀0.663 mg/L[1]
Biphenyl-sulfonamideOstrinia furnacalis (OfHex1 enzyme)Kᵢ3.72 - 4.56 µM[11]
Herbicidal Applications

The 2,4-dichlorobenzoate moiety is structurally related to 2,4-D, a widely used systemic herbicide. The biphenyl group has also been incorporated into compounds with herbicidal activity.[4]

Potential Target Weeds:

  • Broadleaf weeds

  • Grasses such as Digitaria sanguinalis and Echinochloa crusgalli

Postulated Mechanism of Action: Given the structural components, two primary herbicidal mechanisms could be investigated:

  • Acetohydroxyacid Synthase (AHAS) Inhibition: Some biphenyl-containing herbicides inhibit AHAS, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[4]

  • Synthetic Auxin Activity: The dichlorobenzoate structure suggests a potential to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.

Quantitative Data from Related Biphenyl Herbicides:

Compound ClassTarget WeedApplication RateActivityReference
Lipophilic pyrimidine-biphenylEchinochloa crusgalli375 g ai/haModerate to excellent[4]
Lipophilic pyrimidine-biphenylDigitaria sanguinalis375 g ai/haModerate to excellent[4]

Experimental Protocols

Protocol 1: In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)

  • Fungal isolates (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using the appropriate broth to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Prepare a fungal inoculum suspension from a fresh culture and adjust the concentration to approximately 1 x 10⁵ CFU/mL.

  • Add the fungal inoculum to each well of the microplate.

  • Include a positive control (broth with fungal inoculum and a known fungicide) and a negative control (broth with fungal inoculum and DMSO without the test compound).

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.

Protocol 2: Insecticidal Bioassay (Leaf Dip Method)

This protocol assesses the toxicity of this compound against a leaf-feeding insect like the cotton leafworm (Spodoptera littoralis).

Materials:

  • This compound

  • Acetone or another suitable solvent

  • Triton X-100 or another surfactant

  • Fresh, untreated cotton or cabbage leaves

  • Second or third instar larvae of Spodoptera littoralis

  • Petri dishes with moistened filter paper

Procedure:

  • Prepare a series of test solutions of this compound in the solvent with a small amount of surfactant (e.g., 0.1%).

  • Dip fresh leaves into each test solution for 10-20 seconds and allow them to air dry.

  • Place one treated leaf in each Petri dish.

  • Introduce a set number of insect larvae (e.g., 10) into each Petri dish.

  • Include a control group with leaves dipped in the solvent and surfactant solution only.

  • Maintain the Petri dishes at controlled temperature and humidity.

  • Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC₅₀ value using probit analysis.

Protocol 3: Herbicidal Activity Screening (Pre-emergence and Post-emergence)

This protocol evaluates the herbicidal efficacy of this compound on target weed species.

Materials:

  • This compound

  • Acetone and a surfactant

  • Pots with a standard soil mix

  • Seeds of target weeds (e.g., Amaranthus retroflexus, Echinochloa crusgalli)

  • Spray chamber

Procedure:

Pre-emergence Application:

  • Sow weed seeds in pots at a uniform depth.

  • Prepare spray solutions of the test compound at various concentrations.

  • Immediately after sowing, spray the soil surface evenly with the test solutions.

  • Include a control group sprayed with the solvent and surfactant solution.

  • Place the pots in a greenhouse under controlled conditions.

  • After 14-21 days, assess the percentage of weed emergence and any signs of phytotoxicity.

Post-emergence Application:

  • Sow weed seeds and allow them to grow to the 2-3 leaf stage.

  • Spray the foliage of the seedlings with the test solutions.

  • Include a control group.

  • Return the pots to the greenhouse.

  • After 7-14 days, visually assess the percentage of injury or mortality compared to the control.

Visualizations

Fungicidal_MoA cluster_SDHI Succinate Dehydrogenase (SDH) Inhibition Biphenyl_Compound_1 Biphenyl-4-yl 2,4-dichlorobenzoate (Hypothetical SDHI) SDH Succinate Dehydrogenase Biphenyl_Compound_1->SDH Binds to and inhibits ETC Electron Transport Chain SDH->ETC Blocks electron flow ATP_Production ATP Production ETC->ATP_Production Disrupts Fungal_Respiration Fungal Respiration ATP_Production->Fungal_Respiration Halts Fungal_Death_1 Fungal Cell Death Fungal_Respiration->Fungal_Death_1 Leads to

Caption: Hypothetical mechanism of fungicidal action via SDH inhibition.

Insecticidal_MoA cluster_Chitinase_Inhibition β-N-acetyl-d-hexosaminidase Inhibition Biphenyl_Compound_2 Biphenyl-4-yl 2,4-dichlorobenzoate (Hypothetical Inhibitor) Hexosaminidase β-N-acetyl-d- hexosaminidase Biphenyl_Compound_2->Hexosaminidase Inhibits Chitin_Degradation Chitin Degradation Hexosaminidase->Chitin_Degradation Prevents Moulting Insect Moulting Chitin_Degradation->Moulting Disrupts Insect_Development Insect Growth & Development Moulting->Insect_Development Arrests Insect_Death Insect Mortality Insect_Development->Insect_Death Results in

Caption: Postulated insecticidal mechanism via enzyme inhibition.

Herbicidal_MoA cluster_Auxin Synthetic Auxin Activity Biphenyl_Benzoate Biphenyl-4-yl 2,4-dichlorobenzoate (Hypothetical Auxin) Auxin_Receptor Auxin Receptor Binding Biphenyl_Benzoate->Auxin_Receptor Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Potential herbicidal action as a synthetic auxin.

Caption: General workflow for agrochemical evaluation.

References

Application Notes and Protocols for Biphenyl-4-yl 2,4-dichlorobenzoate as a Potential Fungicide or Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-yl 2,4-dichlorobenzoate is a novel chemical entity with structural motifs suggestive of potential pesticidal activity. The biphenyl moiety is present in various compounds with demonstrated biological activities, including antifungal properties.[1][2][3] The 2,4-dichlorobenzoic acid component is a known precursor to several herbicides and can exhibit herbicidal properties.[4][5][6] This document provides a comprehensive set of application notes and detailed experimental protocols for the preliminary screening and evaluation of this compound as a potential fungicide or herbicide. The protocols outlined below are standard methodologies intended to guide researchers in the initial assessment of this compound's biological activity and potential mechanisms of action.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₉H₁₂Cl₂O₂ Molecular Weight: 359.21 g/mol CAS Number: Not available

Potential as a Fungicide

The biphenyl scaffold is a known "privileged structure" in medicinal chemistry and agrochemicals, with some derivatives exhibiting antifungal effects.[2][3][7] For instance, certain naturally occurring biphenyls have shown inhibitory effects against various plant pathogens.[3] The fungicidal potential of this compound can be systematically evaluated using the following protocols.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the direct inhibitory effect of the compound on the growth of a panel of economically important fungal plant pathogens.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMycelial Growth Inhibition (%) at 100 µg/mLMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Botrytis cinereaData to be determinedData to be determinedData to be determined
Fusarium graminearumData to be determinedData to be determinedData to be determined
Alternaria solaniData to be determinedData to be determinedData to be determined
Phytophthora infestansData to be determinedData to be determinedData to be determined
Positive Control (e.g., Azoxystrobin)Data to be determinedData to be determinedData to be determined
Negative Control (DMSO)0%> Maximum tested concentration> Maximum tested concentration

1.1.1 Protocol: Broth Microdilution Assay for MIC and MFC Determination

  • Preparation of Fungal Inoculum:

    • Culture the selected fungal strains on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.

    • Harvest fungal spores by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using Potato Dextrose Broth (PDB) to achieve final concentrations ranging from 0.1 to 200 µg/mL. The final DMSO concentration should not exceed 1% (v/v).

  • Assay Procedure:

    • Add 100 µL of the fungal spore suspension to each well of the microtiter plate containing 100 µL of the serially diluted compound.

    • Include a positive control (a known fungicide) and a negative control (medium with DMSO).

    • Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

    • To determine the Minimum Fungicidal Concentration (MFC), aliquot 10 µL from each well showing no visible growth onto fresh PDA plates. The MFC is the lowest concentration from which no fungal colonies grow after incubation at 25°C for 3-5 days.

Potential Mechanism of Action Studies

Objective: To investigate the possible cellular targets and pathways affected by this compound.

1.2.1 Protocol: Cell Membrane Integrity Assay

  • Fungal Culture: Grow a susceptible fungal strain (e.g., Botrytis cinerea) in PDB to the mid-logarithmic phase.

  • Treatment: Treat the fungal culture with the MIC and 2x MIC of this compound for 4 hours.

  • Staining: Add propidium iodide (PI) to the fungal suspension to a final concentration of 5 µg/mL.

  • Analysis: Analyze the fluorescence of the fungal cells using a flow cytometer or a fluorescence microscope. An increase in PI fluorescence indicates compromised cell membrane integrity.

1.2.2 Protocol: Ergosterol Biosynthesis Inhibition Assay

  • Fungal Culture and Treatment: Grow a susceptible fungal strain in PDB with and without the test compound at its MIC.

  • Sterol Extraction: Harvest the mycelia, saponify with alcoholic KOH, and extract the non-saponifiable lipids with n-heptane.

  • Analysis: Analyze the sterol composition by gas chromatography-mass spectrometry (GC-MS). A reduction in ergosterol content and an accumulation of sterol precursors would suggest inhibition of the ergosterol biosynthesis pathway.

Potential as a Herbicide

The 2,4-dichlorobenzoic acid moiety is a key component of several auxinic herbicides.[4][5] Therefore, this compound may exhibit herbicidal activity, potentially through the disruption of plant growth regulation.

Whole Plant Bioassays

Objective: To assess the pre- and post-emergence herbicidal activity of the compound on representative monocot and dicot weed species.

Table 2: Pre-emergence Herbicidal Activity of this compound

Weed SpeciesApplication Rate (g/ha)Germination Inhibition (%)Growth Inhibition (%) (Visual Rating)
Amaranthus retroflexus (Redroot Pigweed)250Data to be determinedData to be determined
500Data to be determinedData to be determined
Echinochloa crus-galli (Barnyardgrass)250Data to be determinedData to be determined
500Data to be determinedData to be determined
Positive Control (e.g., 2,4-D)500Data to be determinedData to be determined

Table 3: Post-emergence Herbicidal Activity of this compound

Weed SpeciesApplication Rate (g/ha)Phytotoxicity Rating (1-9 scale)*Fresh Weight Reduction (%)
Abutilon theophrasti (Velvetleaf)250Data to be determinedData to be determined
500Data to be determinedData to be determined
Setaria faberi (Giant Foxtail)250Data to be determinedData to be determined
500Data to be determinedData to be determined
Positive Control (e.g., Glyphosate)500Data to be determinedData to be determined

*Phytotoxicity rating scale: 1 = no effect, 9 = complete kill.

2.1.1 Protocol: Pre-emergence Assay

  • Planting: Fill pots with a sandy loam soil mix. Sow seeds of the test weed species at a depth of 1-2 cm.

  • Application: Prepare a solution of this compound in a suitable solvent/surfactant system (e.g., acetone/water with Tween 20). Apply the solution evenly to the soil surface using a laboratory sprayer at various rates.

  • Incubation: Place the pots in a greenhouse with controlled temperature (25/20°C day/night) and light conditions.

  • Evaluation: After 14-21 days, count the number of emerged seedlings and visually assess the growth inhibition and phytotoxicity symptoms compared to untreated controls.

2.1.2 Protocol: Post-emergence Assay

  • Plant Growth: Grow the test weed species in pots until they reach the 2-3 leaf stage.

  • Application: Apply the test compound solution as described for the pre-emergence assay, ensuring uniform coverage of the foliage.

  • Incubation: Return the pots to the greenhouse.

  • Evaluation: After 14 days, visually rate the phytotoxicity and harvest the above-ground plant material to determine the fresh weight reduction compared to untreated controls.

Potential Mechanism of Action Studies

Objective: To investigate if this compound acts as an auxin mimic, a common mode of action for herbicides containing the 2,4-D moiety.

2.2.1 Protocol: Root Elongation Assay (Auxin-like Activity)

  • Seed Germination: Germinate seeds of a sensitive species (e.g., cress, Lepidium sativum) on moist filter paper in petri dishes.

  • Treatment: Once the radicles are 2-3 mm long, transfer the seedlings to new petri dishes containing filter paper moistened with a range of concentrations of the test compound. Include a known auxin (e.g., indole-3-acetic acid, IAA) as a positive control.

  • Measurement: After 48 hours in the dark, measure the length of the primary root. Inhibition of root elongation at low concentrations is characteristic of auxin-like compounds.

Visualizations

experimental_workflow cluster_fungicide Fungicide Screening cluster_herbicide Herbicide Screening in_vitro In Vitro Antifungal Assay (MIC/MFC Determination) moa_fungi Mechanism of Action (e.g., Membrane Integrity) in_vitro->moa_fungi If Active pre_em Pre-emergence Assay moa_herbi Mechanism of Action (e.g., Auxin Activity) pre_em->moa_herbi If Active post_em Post-emergence Assay post_em->moa_herbi If Active start Biphenyl-4-yl 2,4-dichlorobenzoate start->in_vitro start->pre_em start->post_em

Caption: High-level workflow for screening this compound.

hypothetical_fungicide_moa compound Biphenyl-4-yl 2,4-dichlorobenzoate membrane Fungal Cell Membrane compound->membrane Interacts with ergosterol Ergosterol Biosynthesis Pathway compound->ergosterol Inhibits integrity Loss of Membrane Integrity membrane->integrity ergosterol->integrity Disrupts leakage Ion Leakage integrity->leakage death Fungal Cell Death leakage->death

Caption: Hypothetical signaling pathway for fungicidal action.

hypothetical_herbicide_moa compound Biphenyl-4-yl 2,4-dichlorobenzoate (as Auxin Mimic) receptor Auxin Receptor (e.g., TIR1) compound->receptor Binds to gene_expression Altered Gene Expression receptor->gene_expression Activates growth Uncontrolled Growth & Epinasty gene_expression->growth death Plant Death growth->death

Caption: Hypothetical signaling pathway for herbicidal action as an auxin mimic.

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Conclusion

The provided protocols offer a foundational framework for the initial investigation of this compound as a potential fungicide or herbicide. Positive results in these preliminary screens would warrant further studies, including dose-response evaluations on a broader range of species, formulation development, and toxicological assessments to determine its selectivity and environmental safety profile.

References

Application Notes and Protocols: Purification of Biphenyl-4-yl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the purification of Biphenyl-4-yl 2,4-dichlorobenzoate. The protocols outlined below are based on established chemical principles for the purification of aromatic esters and are intended to serve as a comprehensive resource for achieving high-purity material suitable for research and development applications.

Introduction

This compound is a biphenyl ester with potential applications in various fields, including materials science and as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The purity of this compound is critical for its intended applications, necessitating robust purification protocols. This guide details a two-step purification strategy involving column chromatography followed by recrystallization, along with the analytical methods required to assess purity at each stage.

Purification Strategy Overview

The purification of this compound from a crude reaction mixture, synthesized via the esterification of 4-hydroxybiphenyl and 2,4-dichlorobenzoyl chloride, typically involves the removal of unreacted starting materials, by-products, and residual solvents. The proposed strategy leverages the differences in polarity between the desired product and potential impurities.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Reaction Crude Reaction Mixture Workup Aqueous Work-up Crude_Reaction->Workup Quenching & Extraction Chromatography Column Chromatography Workup->Chromatography Removal of Polar and Non-polar Impurities Recrystallization Recrystallization Chromatography->Recrystallization Final Purification TLC TLC Analysis Chromatography->TLC Fraction Analysis Drying Drying Recrystallization->Drying HPLC HPLC Analysis Recrystallization->HPLC Purity Check Pure_Product Pure Biphenyl-4-yl 2,4-dichlorobenzoate Drying->Pure_Product NMR NMR Spectroscopy MP Melting Point Pure_Product->NMR Structural Confirmation Pure_Product->MP Purity Confirmation

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Synthesis of Crude this compound

A plausible synthetic route involves the esterification of 4-hydroxybiphenyl with 2,4-dichlorobenzoyl chloride in the presence of a base.

Materials:

  • 4-Hydroxybiphenyl

  • 2,4-Dichlorobenzoyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxybiphenyl in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-dichlorobenzoyl chloride in anhydrous DCM to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. A typical gradient might be from 0% to 20% ethyl acetate.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the partially purified product.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Initial Eluent100% Hexane
Final Eluent80:20 Hexane:Ethyl Acetate
Fraction Size20 mL
MonitoringTLC (UV visualization at 254 nm)
Purification by Recrystallization

Materials:

  • Partially purified this compound

  • Toluene (ACS grade)

  • Hexane (ACS grade)

Procedure:

  • Dissolve the partially purified product in a minimum amount of hot toluene.

  • Slowly add hexane to the hot solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain pure this compound.

Table 2: Recrystallization Solvent System

Solvent 1Solvent 2Ratio (approx.)Temperature
TolueneHexane1:2 to 1:4 (v/v)Hot to Cold

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

Purity_Assessment cluster_methods Analytical Methods cluster_purpose Purpose TLC TLC Qualitative Qualitative Purity TLC->Qualitative HPLC HPLC Quantitative Quantitative Purity HPLC->Quantitative NMR NMR Structural Structural Confirmation NMR->Structural MP Melting Point Physical Physical Constant MP->Physical

Application Notes and Protocols for Studying the Kinetics of Biphenyl-4-yl 2,4-dichlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for investigating the reaction kinetics of Biphenyl-4-yl 2,4-dichlorobenzoate. This compound, an aromatic ester, is of interest for its potential applications in medicinal chemistry and materials science. Understanding its reaction kinetics, particularly hydrolysis, is crucial for determining its stability, degradation pathways, and potential interactions in various environments. The following protocols describe two common methods for monitoring the kinetics of ester hydrolysis: a titrimetric method and a spectrophotometric method.

Key Reaction: Hydrolysis of this compound

The primary reaction of interest is the hydrolysis of this compound, which can be catalyzed by either acid or base. The reaction proceeds as follows:

This compound + H₂O → 2,4-Dichlorobenzoic acid + Biphenyl-4-ol

The rate of this reaction can be monitored by measuring the concentration of one of the reactants or products over time.

Experimental Protocols

Two primary methods are presented for studying the kinetics of this reaction. The choice of method will depend on the specific reaction conditions and the available analytical instrumentation.

Protocol 1: Titrimetric Method for Acid-Catalyzed Hydrolysis

This method is suitable for following the progress of the reaction by quantifying the amount of 2,4-dichlorobenzoic acid produced over time.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Acetone (or other suitable organic solvent to dissolve the ester)

  • Distilled or deionized water

  • Phenolphthalein indicator

  • Ice

  • Thermostatic water bath

  • Conical flasks (250 mL)

  • Pipettes (5 mL, 25 mL)

  • Burette (50 mL)

  • Stopwatch

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound in a minimal amount of acetone.

    • In a 250 mL conical flask, place a known volume (e.g., 50 mL) of the standard HCl solution.

    • Place the flask in a thermostatic water bath to equilibrate at the desired reaction temperature (e.g., 25°C, 35°C, 45°C).

  • Initiation of the Reaction:

    • Add a small, known volume (e.g., 5 mL) of the this compound stock solution to the flask containing the acid.

    • Immediately start the stopwatch. This is time t=0.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the reaction mixture.

    • Immediately add the aliquot to a conical flask containing ice to quench the reaction.

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the sample with the standardized NaOH solution until a faint pink endpoint is observed. Record the volume of NaOH used (Vₜ).

  • Determination of V₀ and V∞:

    • To determine the initial concentration of acid (V₀), titrate 5 mL of the initial HCl solution (before adding the ester) with the NaOH solution.

    • To determine the final concentration of acid (V∞) when the reaction is complete, heat a separate 5 mL aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60-70°C) for a prolonged period (e.g., 24 hours) to ensure complete hydrolysis. Then, cool and titrate with the NaOH solution.

Data Analysis:

The rate constant (k) for a pseudo-first-order reaction can be calculated using the integrated rate law:

k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))

A plot of log₁₀(V∞ - Vₜ) versus time (t) should yield a straight line with a slope of -k/2.303.

Protocol 2: Spectrophotometric Method

This method is advantageous if either the reactant or one of the products has a distinct UV-Vis absorbance profile that changes as the reaction progresses.[1][2] Biphenyl-4-ol, one of the products, is likely to have a different UV absorbance spectrum compared to the parent ester.

Materials:

  • This compound

  • Buffer solutions of desired pH

  • Organic solvent (e.g., acetonitrile or ethanol, UV-grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Micropipettes

  • Stopwatch

Procedure:

  • Determination of Analytical Wavelength (λₘₐₓ):

    • Prepare solutions of the reactant (this compound) and the expected products (2,4-dichlorobenzoic acid and Biphenyl-4-ol) in the chosen reaction solvent.

    • Scan the UV-Vis spectrum of each solution to identify a wavelength where the change in absorbance upon reaction is maximal. This will likely be a wavelength where the product (e.g., Biphenyl-4-ol) absorbs strongly, and the reactant absorbs weakly, or vice versa.

  • Kinetic Run:

    • Set the spectrophotometer to the predetermined analytical wavelength.

    • Equilibrate the buffer solution in the thermostatted cuvette holder to the desired reaction temperature.

    • Prepare a concentrated stock solution of this compound in the organic solvent.

    • To initiate the reaction, inject a small, known volume of the ester stock solution into the cuvette containing the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction medium.

    • Immediately start recording the absorbance at the analytical wavelength as a function of time.

Data Analysis:

Assuming the reaction follows pseudo-first-order kinetics, the rate constant (k) can be determined by fitting the absorbance data to the following equation:

Aₜ = A∞ + (A₀ - A∞) * e⁻ᵏᵗ

Where:

  • Aₜ is the absorbance at time t.

  • A₀ is the initial absorbance.

  • A∞ is the absorbance at infinite time (reaction completion).

  • k is the pseudo-first-order rate constant.

A plot of ln(A∞ - Aₜ) versus time (t) will yield a straight line with a slope of -k.

Data Presentation

Quantitative data from the kinetic experiments should be organized into clear and structured tables for easy comparison.

Table 1: Titrimetric Data for Acid-Catalyzed Hydrolysis of this compound at [Temperature]

Time (min)Volume of NaOH (Vₜ) (mL)V∞ - Vₜ (mL)log₁₀(V∞ - Vₜ)
0Initial TitreCalculated ValueCalculated Value
10Titre at 10 minCalculated ValueCalculated Value
20Titre at 20 minCalculated ValueCalculated Value
30Titre at 30 minCalculated ValueCalculated Value
60Titre at 60 minCalculated ValueCalculated Value
90Titre at 90 minCalculated ValueCalculated Value
120Titre at 120 minCalculated ValueCalculated Value
Final Titre0-

Table 2: Spectrophotometric Data for the Hydrolysis of this compound at [Temperature] and [pH]

Time (s)Absorbance (Aₜ)A∞ - Aₜln(A∞ - Aₜ)
0Initial AbsorbanceCalculated ValueCalculated Value
30Absorbance at 30sCalculated ValueCalculated Value
60Absorbance at 60sCalculated ValueCalculated Value
90Absorbance at 90sCalculated ValueCalculated Value
120Absorbance at 120sCalculated ValueCalculated Value
............
Final Absorbance0-

Table 3: Summary of Calculated Rate Constants

MethodTemperature (°C)pH (for spectrophotometry)Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (s)
Titrimetric25N/ACalculated ValueCalculated Value
Titrimetric35N/ACalculated ValueCalculated Value
Titrimetric45N/ACalculated ValueCalculated Value
Spectrophotometric257.0Calculated ValueCalculated Value
Spectrophotometric258.0Calculated ValueCalculated Value
Spectrophotometric259.0Calculated ValueCalculated Value

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for studying the kinetics of this compound reactions.

Experimental_Workflow start Start: Define Kinetic Study Objectives prep Prepare Reagents and Solutions - this compound stock - Acid/Base/Buffer solutions - Titrant/Standards start->prep method_choice Select Monitoring Method prep->method_choice titration Titrimetric Method method_choice->titration  Titration spectro Spectrophotometric Method method_choice->spectro Spectrophotometry   run_titration Initiate Reaction and Withdraw Aliquots at Timed Intervals titration->run_titration run_spectro Initiate Reaction in Cuvette and Record Absorbance vs. Time spectro->run_spectro quench_titrate Quench Reaction and Titrate run_titration->quench_titrate data_analysis Data Analysis quench_titrate->data_analysis run_spectro->data_analysis calc_titration Calculate Rate Constant from Titration Data data_analysis->calc_titration calc_spectro Calculate Rate Constant from Absorbance Data data_analysis->calc_spectro results Tabulate and Compare Rate Constants - Effect of Temperature - Effect of pH calc_titration->results calc_spectro->results end End: Report Findings results->end

Caption: Experimental workflow for kinetic analysis.

References

Troubleshooting & Optimization

Common side products in Biphenyl-4-yl 2,4-dichlorobenzoate synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Biphenyl-4-yl 2,4-dichlorobenzoate. The guidance focuses on identifying and mitigating common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound from 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid is the Steglich esterification. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). The reaction is favored for its mild conditions, which are well-suited for substrates that may be sensitive to harsher reagents.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The two main impurities to be aware of are the N-acylurea side product and the dicyclohexylurea (DCU) byproduct.

  • N-acylurea: This is a common side product in Steglich esterifications, arising from a competing intramolecular rearrangement of the O-acylisourea intermediate.[1][2] Its formation is more pronounced when the alcohol nucleophile is weak or sterically hindered, or when the reaction is slow.

  • Dicyclohexylurea (DCU): This is a byproduct formed from the hydration of DCC and is inherent to the reaction mechanism. While not a side product from a competing reaction pathway, its removal from the final product is a critical purification challenge due to its low solubility in many common organic solvents.[2]

Q3: How does 4-dimethylaminopyridine (DMAP) help in the reaction?

A3: DMAP acts as a nucleophilic catalyst that accelerates the esterification process.[1][3] It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate then readily reacts with the alcohol (4-hydroxybiphenyl) to form the desired ester. By speeding up the desired reaction, DMAP significantly reduces the likelihood of the slower, competing rearrangement that leads to the formation of the inactive N-acylurea side product.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Ester Product
Possible Cause Recommended Solution
Formation of N-acylurea side product. Increase the catalytic amount of DMAP (e.g., from 0.1 eq to 0.2 eq). Ensure the reaction is performed under anhydrous conditions, as moisture can consume the activated intermediate.
Incomplete reaction. Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). Ensure equimolar or a slight excess of the carboxylic acid and DCC are used.
Steric hindrance from the 2,4-dichlorobenzoyl group or the biphenyl moiety slowing the reaction. Consider slightly elevated reaction temperatures (e.g., from room temperature to 40°C), but monitor for potential degradation.
Issue 2: Presence of N-acylurea in the Final Product
Possible Cause Recommended Solution
Slow esterification reaction allowing for rearrangement. Optimize the amount of DMAP catalyst. Ensure thorough mixing to facilitate the reaction.
Difficult separation from the desired product due to similar polarities. Employ careful column chromatography with a shallow solvent gradient to improve separation. Consider recrystallization from a suitable solvent system, which may selectively precipitate the desired product or the side product.
Issue 3: Contamination with Dicyclohexylurea (DCU)
Possible Cause Recommended Solution
Incomplete removal during workup. DCU is largely insoluble in many organic solvents. After the reaction, filter the crude reaction mixture to remove the bulk of the precipitated DCU. Further purification can be achieved by concentrating the filtrate and redissolving the residue in a solvent in which the desired product is soluble but DCU has low solubility (e.g., diethyl ether or cold ethyl acetate), followed by another filtration.
Co-precipitation or co-elution with the product. If DCU persists after filtration, recrystallization of the final product can be an effective purification step. During chromatography, DCU can sometimes be challenging to separate. Using a different solvent system or a different stationary phase may be beneficial.

Experimental Protocols

Representative Steglich Esterification Protocol for this compound

Materials:

  • 2,4-Dichlorobenzoic acid

  • 4-Hydroxybiphenyl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,4-dichlorobenzoic acid (1.0 eq) and 4-hydroxybiphenyl (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 - 0.2 eq) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start Synthesis issue Problem Identified? start->issue low_yield Low Yield issue->low_yield Yes n_acylurea N-acylurea Contamination issue->n_acylurea Yes dcu DCU Contamination issue->dcu Yes end_product Pure Product issue->end_product No solution1 Increase DMAP Extend Reaction Time low_yield->solution1 solution2 Optimize Chromatography Recrystallize n_acylurea->solution2 solution3 Filter Reaction Mixture Recrystallize dcu->solution3 solution1->end_product solution2->end_product solution3->end_product

Caption: Troubleshooting workflow for synthesis issues.

Signaling Pathway of Steglich Esterification and Side Reaction

SteglichMechanism Steglich Esterification and N-acylurea Formation cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway RCOOH 2,4-Dichlorobenzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP (fast) O_Acylisourea2 O-Acylisourea Intermediate DMAP DMAP Ester Biphenyl-4-yl 2,4-dichlorobenzoate Acyl_Pyridinium->Ester + 4-Hydroxybiphenyl ArOH 4-Hydroxybiphenyl DCU DCU (Byproduct) N_Acylurea N-Acylurea (Side Product) O_Acylisourea2->N_Acylurea Rearrangement (slow)

Caption: Reaction pathways in Steglich esterification.

References

Biphenyl-4-yl 2,4-dichlorobenzoate stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Biphenyl-4-yl 2,4-dichlorobenzoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is primarily susceptible to two degradation pathways:

  • Hydrolysis: As an ester, the molecule can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-phenylphenol and 2,4-dichlorobenzoic acid.

  • Photodegradation: The presence of aromatic rings and chlorine substituents makes the molecule susceptible to degradation upon exposure to light, especially UV radiation. This can lead to dechlorination and the formation of various photoproducts.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. Protection from light is crucial to prevent photodegradation. For long-term storage, refrigeration may be advisable, and the compound should be kept in a tightly sealed container to protect it from moisture, which could facilitate hydrolysis.

Q3: What are the expected degradation products I should look for in my analysis?

A3: The primary degradation products to monitor are 4-phenylphenol and 2,4-dichlorobenzoic acid, which result from hydrolysis. Under photolytic stress, you may observe dechlorinated versions of the parent molecule or its hydrolysis products.

Q4: Is this compound sensitive to temperature?

A4: While biphenyl compounds are generally thermally stable, prolonged exposure to high temperatures can lead to degradation.[1][2] It is advisable to avoid excessive heat during handling and storage. Thermal stability studies should be conducted to determine the specific temperature limits for your application.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpected peaks in my chromatogram. Degradation of the compound due to improper storage or handling.1. Review storage conditions (light, temperature, humidity). 2. Prepare fresh solutions for analysis. 3. Perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradants.
Loss of assay potency over time. The compound is degrading in your formulation or solvent.1. Investigate the pH of your solution, as ester hydrolysis is catalyzed by acid or base. 2. Protect your solution from light. 3. Evaluate the compatibility of the compound with your chosen excipients and solvents.
Inconsistent analytical results. Instability of the compound during the analytical procedure.1. Ensure consistent lighting conditions in the laboratory. 2. Control the temperature of the autosampler. 3. Use a stability-indicating analytical method that can separate the parent compound from its degradation products.
Discoloration of the solid compound or solution. Potential photodegradation or oxidative degradation.1. Store the compound and its solutions protected from light. 2. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Degradation Pathways and Experimental Workflows

cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation This compound This compound 4-phenylphenol 4-phenylphenol This compound->4-phenylphenol  H₂O (Acid/Base) 2,4-dichlorobenzoic acid 2,4-dichlorobenzoic acid This compound->2,4-dichlorobenzoic acid  H₂O (Acid/Base) Dechlorinated Products Dechlorinated Products This compound->Dechlorinated Products  Light (UV/Vis)

Inferred Degradation Pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) A->B C Sample at Time Points B->C D Neutralize/Quench Reaction C->D E Analyze by Stability-Indicating HPLC D->E F Identify and Quantify Degradants E->F

General Experimental Workflow for Forced Degradation Studies.

Quantitative Data

As there is limited direct quantitative data for this compound, the following tables provide illustrative stability data for analogous compounds to indicate potential behavior under stress conditions.

Table 1: Hydrolytic Stability of Phenyl Benzoate Esters (Illustrative Data)

pHTemperature (°C)Half-life (t½)Primary Degradation Products
350> 30 daysBenzoic Acid, Phenol
750> 30 daysBenzoic Acid, Phenol
950~ 5 daysBenzoic Acid, Phenol
1125~ 12 hoursBenzoic Acid, Phenol

Note: This data is representative for phenyl benzoate esters and actual degradation rates for this compound may vary.

Table 2: Thermal Stability of Biphenyl Compounds (Illustrative Data)

CompoundTemperature for Significant Decomposition (°C)Residence Time
Biphenyl> 600~1 second
Polychlorinated Biphenyls (PCBs)640 - 740~1 second

Source: Adapted from studies on the thermal destruction of biphenyl and related compounds.[1]

Experimental Protocols

The following are generalized protocols for forced degradation studies based on ICH guidelines.[3][4][5][6][7] Researchers should adapt these to their specific analytical methods and instrumentation.

1. Acid and Base Hydrolysis

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots (base for the acid-stressed sample, acid for the base-stressed sample).

    • Dilute to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 1 mg/mL.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Analyze by a stability-indicating HPLC method.

3. Thermal Degradation

  • Objective: To determine the effect of heat on the compound.

  • Procedure:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Expose the compound for a specified duration (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

    • Analyze by a stability-indicating HPLC method.

4. Photostability Testing

  • Objective: To assess the impact of light exposure on the compound's stability.

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place both the exposed and control samples in the photostability chamber.

    • After the specified exposure period, prepare solutions of both the exposed and control samples.

    • Analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating method is crucial for separating the intact parent compound from its degradation products.

  • Column: A C18 or a biphenyl stationary phase is often a good starting point for the separation of aromatic compounds.[8][9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Overcoming Poor Solubility of Biphenyl-4-yl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biphenyl-4-yl 2,4-dichlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that contribute to its poor aqueous solubility?

A1: While specific experimental data for this compound is limited in public literature, its structure suggests properties that typically lead to low water solubility. The biphenyl and dichlorobenzoyl groups are large, rigid, and lipophilic ("grease-ball" like), leading to strong crystal lattice forces and a preference for non-polar environments over aqueous solutions.

Q2: I am observing very low concentrations of my compound in aqueous buffer. What are the initial steps to improve solubility?

A2: For initial screening, you can explore several fundamental strategies:

  • pH Modification: If the compound has ionizable groups, adjusting the pH of the solution can significantly increase solubility. However, based on its structure, this compound is unlikely to have a pKa in the typical aqueous pH range.

  • Co-solvents: Introducing a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can increase the solubility by reducing the polarity of the solvent system.[1][2]

  • Surfactants: Using surfactants above their critical micelle concentration can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]

Q3: What are more advanced formulation strategies if simple methods are insufficient?

A3: For significant solubility enhancement, especially for in-vivo applications, consider these advanced approaches:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can prevent crystallization and enhance dissolution.[4][5][6] This can be achieved through techniques like spray drying or hot-melt extrusion.

  • Nanoparticle Formation: Reducing the particle size to the nanometer range (nanosuspensions) dramatically increases the surface area, leading to a higher dissolution rate as described by the Noyes-Whitney equation.[2][4][7]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be very effective.[8][9] The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms an emulsion in an aqueous environment.

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the compound and increase its solubility.[7][9]

Q4: How do I choose the right solubilization technique for my experiment?

A4: The choice of technique depends on your experimental goals (e.g., in vitro assay vs. in vivo study), the required concentration, and the downstream application. The following logical workflow can guide your decision-making process.

G cluster_0 cluster_1 Solubility Enhancement Strategies cluster_2 start Start: Poorly Soluble this compound solubility_test Determine Baseline Aqueous Solubility start->solubility_test is_sufficient Is Solubility Sufficient for Goal? solubility_test->is_sufficient end Proceed with Experiment is_sufficient->end Yes simple Simple Methods (pH, Co-solvents, Surfactants) is_sufficient->simple No re_evaluate Re-evaluate Solubility simple->re_evaluate advanced Advanced Methods (Solid Dispersion, Nanoparticles, SEDDS) advanced->re_evaluate is_sufficient2 Is Solubility Sufficient Now? re_evaluate->is_sufficient2 is_sufficient2->end Yes is_sufficient2->advanced No optimize Optimize Formulation or Select Alternative Strategy is_sufficient2->optimize Iterate optimize->simple optimize->advanced

Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: Inconsistent results in dissolution or solubility assays.

Possible Cause Troubleshooting Step
Insufficient Equilibration Time For equilibrium solubility, ensure the system is agitated for a sufficient period (e.g., 24-48 hours) to reach saturation.[10][11]
Metastable Forms The compound may exist in different polymorphic or amorphous forms with varying solubilities.[9] Characterize the solid form using techniques like DSC or XRD.
Degradation of Compound The compound might be unstable in the chosen buffer or solvent.[12][13] Assess the chemical stability of the compound under the experimental conditions using a stability-indicating HPLC method.
Inaccurate Sampling or Analysis Ensure proper filtration to remove undissolved particles without losing the dissolved compound due to adsorption to the filter. Validate the analytical method (e.g., HPLC-UV) for accuracy and precision.
Variability in Dissolution Apparatus Setup Small changes in paddle speed, temperature, or vessel mechanics can impact results.[14][15] Ensure consistent and calibrated equipment setup.

Issue 2: Precipitation of the compound upon dilution of a stock solution.

Possible Cause Troubleshooting Step
Supersaturation and Crash-out The aqueous buffer is acting as an anti-solvent for the organic stock solution. This is a common issue when diluting a concentrated DMSO stock.
- Decrease the concentration of the stock solution.
- Add the stock solution to the aqueous buffer slowly while vortexing.
- Include a precipitation inhibitor, such as a polymer (e.g., HPMC) or a surfactant, in the aqueous buffer.[16]
Change in pH If the stock is in a solvent that alters the pH upon dilution, it could cause precipitation if the compound's solubility is pH-dependent.
- Use a buffered aqueous system with sufficient buffering capacity.
- Prepare the stock solution in a solvent that is miscible with the aqueous phase without significant pH shifts.

Experimental Protocols

Protocol 1: General Method for Determining Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol provides a general framework. Specific parameters may need to be optimized for this compound.

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure the this compound is in a solid, crystalline form.

  • Procedure:

    • Add an excess amount of the solid compound to a glass vial. A visual excess of solid should remain at the end of the experiment.

    • Add a known volume of the aqueous buffer.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.[11]

    • After incubation, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

    • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

G cluster_0 Shake-Flask Solubility Determination Workflow A Add Excess Solid Compound to Aqueous Buffer B Agitate at Constant Temperature (e.g., 24-48h) A->B C Allow Suspension to Settle B->C D Filter Supernatant (e.g., 0.22 µm filter) C->D E Dilute Filtrate D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Calculate Solubility F->G

Workflow for the shake-flask solubility determination method.

Data Presentation

Due to the limited public data on this compound, the following table is a template to illustrate how to organize and present solubility data once it is generated experimentally.

Table 1: Example Solubility Data Template for this compound

Solvent System Temperature (°C) Solubility (µg/mL) Method
Water25[Enter Value]Shake-Flask
PBS (pH 7.4)25[Enter Value]Shake-Flask
PBS (pH 7.4)37[Enter Value]Shake-Flask
5% DMSO in PBS (pH 7.4)25[Enter Value]Shake-Flask
1% Tween 80 in Water25[Enter Value]Shake-Flask
[Other formulation]25[Enter Value][Specify Method]

References

Technical Support Center: Optimizing HPLC Separation for Biphenyl-4-yl 2,4-dichlorobenzoate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the High-Performance Liquid Chromatography (HPLC) separation of Biphenyl-4-yl 2,4-dichlorobenzoate and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of HPLC column for separating this compound and its metabolites?

A1: A reversed-phase C18 column is the standard choice and a good starting point, as it effectively separates compounds based on hydrophobicity.[1] Given that this compound is a non-polar, aromatic compound, a C18 column will retain it strongly. Its more polar metabolites will elute earlier. For alternative selectivity, especially if resolution is challenging, a Phenyl or Biphenyl phase column can be highly effective.[2][3] These stationary phases offer pi-pi interactions with the aromatic rings of the analyte and its metabolites, which can significantly alter elution patterns and improve separation.[3]

Q2: What are the typical starting conditions for developing an HPLC method for this compound family?

A2: A good starting point is a gradient elution method using a C18 column (e.g., 150 x 4.6 mm, 5 µm). The mobile phase could consist of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B).[3] A broad gradient, such as 20% to 95% Solvent B over 20-30 minutes, will help to elute the parent compound and all its potential metabolites, providing a clear picture of the sample complexity. The flow rate for a 4.6 mm ID column is typically set to 1.0 mL/min.[1]

Q3: How will the retention times of the metabolites compare to the parent compound?

A3: Metabolites are typically formed through oxidative processes (Phase I metabolism), such as hydroxylation, followed by conjugation with polar groups like glucuronic acid or sulfate (Phase II metabolism).[4] These modifications increase the polarity of the parent molecule. In reversed-phase HPLC, more polar compounds are less retained. Therefore, the metabolites of this compound are expected to have shorter retention times and elute before the more hydrophobic parent compound.

Q4: Why is sample preparation critical for this analysis?

A4: Proper sample preparation is essential to ensure accurate, reproducible results and to protect the HPLC column and system.[5] Key reasons include:

  • Removal of Particulates: Filtering the sample (e.g., using a 0.22 µm or 0.45 µm syringe filter) prevents particulates from clogging the column inlet frit, which can cause high backpressure and poor peak shapes.[6][7]

  • Preventing Interference: Sample cleanup, potentially using Solid Phase Extraction (SPE), can remove matrix components that might co-elute with the analytes of interest or cause ghost peaks.[5]

  • Ensuring Compatibility: The sample must be dissolved in a solvent that is compatible with the mobile phase to prevent precipitation in the injector or on the column, which leads to peak distortion.[8]

Troubleshooting Guide

Problem: I have poor resolution between two or more metabolite peaks.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase Strength: The organic solvent concentration may be too high, causing the peaks to elute too quickly and close together.

      • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and improve separation.[9] For gradient elution, make the gradient shallower (i.e., increase the gradient time over the same organic range) to better resolve closely eluting peaks.[1]

    • Suboptimal Selectivity: The chosen mobile phase and stationary phase may not be providing enough chemical differentiation between the analytes.

      • Solution 1: Change the organic modifier. Switching from acetonitrile to methanol (or vice versa) can alter pi-pi interactions with the aromatic analytes, thus changing selectivity.[3]

      • Solution 2: Change the stationary phase. If a C18 column is not providing adequate resolution, switch to a Biphenyl or Phenyl column to leverage different separation mechanisms.[3]

    • Low Column Efficiency: The peaks may be too broad, leading to overlap.

      • Solution: Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase the column efficiency (plate number, N).[9][10] Be aware that this will likely increase backpressure.

Problem: The parent compound peak (this compound) is tailing.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Active silanol groups on the silica surface of the column can interact with the analyte, causing peak tailing.[2]

      • Solution 1: Use a modern, high-purity, end-capped C18 column where most active silanols are deactivated.

      • Solution 2: Adjust the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing interactions.[11]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak shape.[11]

      • Solution: Reduce the injection volume or dilute the sample concentration.

    • Contaminated Column or Guard Column: Strongly retained impurities can create active sites that cause tailing.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol). If using a guard column, replace it.[12]

Problem: My retention times are shifting from one run to the next.

  • Possible Causes & Solutions:

    • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to significant shifts in retention time.[8][13]

      • Solution: Prepare mobile phases carefully and consistently. For critical applications, prepare a large batch to be used for the entire sequence. Ensure thorough mixing.

    • Column Not Equilibrated: Insufficient equilibration time between gradient runs will cause retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to flush with 10-20 column volumes.

    • Fluctuating Column Temperature: Temperature affects mobile phase viscosity and analyte retention.

      • Solution: Use a column oven to maintain a constant and stable temperature.[1]

    • Pump Malfunction: Inconsistent flow from the pump due to air bubbles or faulty check valves will cause retention time variability.[8]

      • Solution: Degas the mobile phases thoroughly.[13] Purge the pump to remove any air bubbles. If the problem persists, clean or replace the pump's check valves.

Problem: I am observing unexpected "ghost" peaks in my chromatogram.

  • Possible Causes & Solutions:

    • Late Elution from Previous Injection: A compound from a previous, more concentrated sample may be eluting in the current run.

      • Solution: Implement a column wash step with a high percentage of strong organic solvent at the end of each gradient run to elute any highly retained compounds.[14]

    • Contaminated Sample or Mobile Phase: Impurities in the solvents or sample itself can appear as ghost peaks.

      • Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily. Run a blank injection (injecting only the sample solvent) to determine if the contamination is from the sample or the system.[15]

    • Autosampler Contamination: Carryover from the autosampler can introduce ghost peaks.

      • Solution: Clean the autosampler injection port and needle. Optimize the needle wash procedure by using a strong, appropriate solvent.

Experimental Protocols

Protocol 1: General HPLC Method Development Workflow
  • Sample Preparation: Dissolve the sample containing this compound and its metabolites in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[5][7]

  • Initial Column and Mobile Phase Selection:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV, set to a wavelength where both parent and potential metabolites have reasonable absorbance (e.g., 254 nm or 275 nm[16]).

  • Scouting Gradient Run:

    • Perform a fast, broad gradient run to determine the approximate elution times of all components.

    • Example: 10% B to 95% B in 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the region where the analytes of interest elute to maximize resolution.

    • If metabolites elute between 5 and 10 minutes in the scouting run, a new gradient could be: 20% to 60% B in 20 minutes.[1]

  • Further Optimization (if needed):

    • Change Organic Modifier: If resolution is still poor, replace Acetonitrile with Methanol and repeat steps 3 and 4 to assess changes in selectivity.

    • Adjust Temperature: Evaluate the separation at different temperatures (e.g., 30 °C, 40 °C, 50 °C). Higher temperatures can decrease viscosity and improve peak shape for hydrophobic compounds but may alter selectivity.[1]

    • Change Column: If necessary, switch to a Biphenyl or Phenyl column and re-optimize the gradient.

Data Presentation

Table 1: Influence of Key HPLC Parameters on Separation

ParameterEffect on SeparationRecommendations for this compound
Mobile Phase Organic Modifier (Acetonitrile vs. Methanol) Alters selectivity (α), especially for aromatic compounds, by affecting pi-pi interactions.[3][9]Test both to find the optimal selectivity for parent and metabolite separation.
Mobile Phase Gradient A shallower gradient increases separation time between peaks, improving resolution.[1]Optimize the gradient slope in the region where metabolites elute.
Column Stationary Phase (C18, Biphenyl, Phenyl) Determines the primary separation mechanism (hydrophobic vs. pi-pi interactions).[2][3]Start with C18. Use a Biphenyl or Phenyl phase for alternative selectivity if C18 is insufficient.
Column Particle Size Smaller particles increase column efficiency (N) and resolution but also increase backpressure.[2][9]Use sub-3 µm particles for high-resolution needs, ensuring the HPLC system can handle the pressure.
Flow Rate Lower flow rates generally increase resolution but lead to longer run times.[1][6]Start at 1.0 mL/min for a 4.6 mm ID column and reduce to 0.8 mL/min to improve separation if needed.
Temperature Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and shorter retention times. It can also alter selectivity.[1]Use a column oven set between 30-50 °C to improve peak shape and ensure reproducibility.

Table 2: Example Optimized Gradient Program

Time (minutes)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
0.07030
15.04060
18.0595
20.0595
20.17030
25.07030

Visualizations

HPLC_Optimization_Workflow start Start: Define Separation Goal prep Sample Preparation (Dissolve & Filter) start->prep select_col Select Column (e.g., C18) prep->select_col scout Perform Broad Scouting Gradient select_col->scout analyze Analyze Results scout->analyze decision Is Resolution Adequate? analyze->decision optimize Optimize Gradient (Shallower Slope) decision->optimize No end End: Validated Method decision->end Yes optimize->analyze fine_tune Fine-Tune Parameters (Temp, Flow Rate) optimize->fine_tune change_params Change Selectivity (Solvent or Column) optimize:s->change_params:w If still poor fine_tune->analyze change_params->select_col

Caption: Workflow for HPLC method development and optimization.

Metabolic_Pathway parent This compound (Parent Compound) phase1 Phase I Metabolism (Oxidation, e.g., CYP450) parent->phase1 met1 Hydroxylated Metabolites (More Polar) phase1->met1 met2 Catechol Metabolites (More Polar) met1->met2 phase2 Phase II Metabolism (Conjugation) met1->phase2 met2->phase2 conj1 Glucuronide Conjugates (Highly Polar) phase2->conj1 conj2 Sulfate Conjugates (Highly Polar) phase2->conj2

Caption: Potential metabolic pathway of the parent compound.

References

Technical Support Center: Safe Handling and Disposal of Biphenyl-4-yl 2,4-dichlorobenzoate Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe handling and disposal of waste containing Biphenyl-4-yl 2,4-dichlorobenzoate. Researchers, scientists, and drug development professionals should consult their institution's specific safety protocols and the substance's Safety Data Sheet (SDS) before handling. In the absence of a specific SDS for this compound, the hazard assessment should consider the properties of its parent compounds, biphenyl and 2,4-dichlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) is required when handling this waste?

A2: Appropriate PPE should always be worn when handling this compound waste. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1][2]

Q3: How should I collect and store this compound waste?

A3:

  • Containers: Use a dedicated, labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[4] Keep the container tightly closed.[3][4]

Q4: Can I dispose of small amounts of this waste down the drain?

A4: No. Biphenyl is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[3] Therefore, this waste must not be disposed of down the drain.[3][4]

Q5: How do I dispose of contaminated sharps (e.g., needles, broken glass)?

A5: All sharps contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof. The container should be clearly labeled with the chemical contaminant.

Troubleshooting Guides

Issue: Accidental Spill of this compound

  • Question: What should I do if I spill a small amount of this compound solid in the lab?

  • Answer:

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

    • Alert: Inform your supervisor and colleagues.

    • PPE: Ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat.

    • Containment: Prevent the spill from spreading. For solid spills, you can carefully sweep up the material.[3][4] Avoid generating dust.[4]

    • Cleanup: Use an absorbent material to collect the spilled solid and place it in a labeled hazardous waste container.

    • Decontaminate: Clean the spill area with soap and water.[2][4]

    • Dispose: Dispose of all cleanup materials as hazardous waste.

Issue: Leaking Waste Container

  • Question: My hazardous waste container for this compound is leaking. What should I do?

  • Answer:

    • Safety First: Immediately alert others in the area and your supervisor.

    • PPE: Don appropriate PPE.

    • Overpack: Place the leaking container into a larger, secure, and compatible container (an overpack drum).

    • Label: Ensure the overpack container is properly labeled with all the information from the original container.

    • Cleanup: Clean up any spilled material as described in the spill cleanup procedure.

    • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Data Presentation

Table 1: Hazard and Handling Summary for Biphenyl (as a proxy)

ParameterValueReference
Physical State Solid[3]
Appearance Off-white[3]
Odor Sweet[3]
Melting Point 68 - 72 °C / 154.4 - 161.6 °F[3]
Boiling Point 255 °C / 491 °F[3]
Flash Point 113 °C / 235.4 °F[3]
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Very Toxic to Aquatic Life[1][2]
Incompatible Materials Strong acids, Strong bases, Oxidizing agents[4]

Experimental Protocols

Protocol: Waste Generation and Disposal from a Synthetic Reaction

This protocol outlines the generation and disposal of this compound waste from a hypothetical esterification reaction.

  • Reaction Quenching:

    • Once the reaction is complete, cool the reaction mixture to room temperature in an ice bath.

    • Slowly add deionized water to quench the reaction.

  • Extraction and Separation:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Collect the aqueous layer in a dedicated hazardous waste container labeled "Aqueous waste with traces of this compound."

    • Collect the organic layers.

  • Drying and Filtration:

    • Dry the combined organic layers with a drying agent (e.g., anhydrous sodium sulfate).

    • Filter the drying agent. The used drying agent is now contaminated and must be disposed of as solid hazardous waste. Place it in a labeled solid waste container.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator. The collected solvent in the rotary evaporator's receiving flask is now hazardous waste and should be disposed of in a dedicated chlorinated solvent waste container.

  • Purification (e.g., Column Chromatography):

    • The crude product is purified by column chromatography. The used silica gel and any fractions not containing the pure product are considered solid hazardous waste and must be collected in a labeled solid waste container.

  • Final Product Handling:

    • Any off-specification product or remaining starting materials are also considered hazardous waste and should be disposed of in the appropriate solid waste container.

Mandatory Visualization

Spill_Response_Workflow cluster_spill Spill of this compound Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Safe to handle LargeSpill Large or Unmanageable Spill Assess->LargeSpill Unsafe to handle PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor and EHS Evacuate->Alert Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill with Absorbent Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Waste_Disposal_Pathway cluster_disposal Waste Disposal Pathway Lab Waste Generation (Lab Bench) Segregation Waste Segregation (Solid, Liquid, Sharps) Lab->Segregation Container Properly Labeled Waste Container Segregation->Container Storage Secure Temporary Storage Area Container->Storage Pickup Scheduled EHS Waste Pickup Storage->Pickup Facility Licensed Hazardous Waste Disposal Facility Pickup->Facility

References

Refining the purification process of crude Biphenyl-4-yl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Biphenyl-4-yl 2,4-dichlorobenzoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue IDProblem DescriptionPotential Cause(s)Suggested Solution(s)
PUR-001 Low Purity After Recrystallization - Incorrect solvent system used. - Cooling rate is too fast, leading to the trapping of impurities. - Incomplete dissolution of the crude product.- Screen for optimal solvent/solvent mixtures (e.g., Toluene/Ethanol, Hexane/Ethyl Acetate). - Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. - Ensure complete dissolution by gentle heating and stirring.
PUR-002 Oily Product Instead of Crystals - Presence of low-melting point impurities. - Supersaturation of the solution. - Residual solvent.- Attempt purification by column chromatography. - Scratch the inside of the flask with a glass rod to induce crystallization. - Ensure the purified product is thoroughly dried under a vacuum.
PUR-003 Poor Separation in Column Chromatography - Inappropriate solvent system (eluent). - Overloading the column with the crude product. - Improper packing of the stationary phase.- Perform thin-layer chromatography (TLC) to determine the optimal eluent system. - Use an appropriate ratio of crude product to stationary phase (typically 1:50 to 1:100). - Ensure the column is packed uniformly to avoid channeling.
PUR-004 Product Degradation During Purification - Exposure to high temperatures for extended periods. - Presence of acidic or basic impurities catalyzing hydrolysis.- Use a rotovap at a moderate temperature to remove solvents. - Neutralize the crude product solution before purification. Consider a wash with a mild base like sodium bicarbonate solution.[1]
PUR-005 Cloudy Appearance of the Final Product - Presence of moisture.- Dry the purified product in a vacuum oven at a suitable temperature. - Use anhydrous solvents for the final purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities may include unreacted starting materials such as 4-hydroxybiphenyl and 2,4-dichlorobenzoyl chloride, by-products from side reactions, and residual solvents used in the synthesis.

Q2: How can I effectively remove unreacted 4-hydroxybiphenyl?

A2: Unreacted 4-hydroxybiphenyl can be removed by washing the crude product solution with a mild aqueous base, such as a 5% sodium bicarbonate solution. The basic wash will deprotonate the phenolic hydroxyl group, making it soluble in the aqueous layer, which can then be separated.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: While the optimal solvent system should be determined experimentally, a common approach for similar compounds involves using a binary solvent system. A good starting point would be a mixture of a solvent in which the compound is soluble (e.g., toluene or ethyl acetate) and a solvent in which it is less soluble (e.g., hexane or ethanol). A toluene and ethanol mixture has been reported for the recrystallization of a similar biphenyl compound.[2]

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is preferred when impurities have similar solubility profiles to the desired product, making separation by recrystallization difficult. It is also the method of choice if the product is an oil or if multiple impurities are present.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions collected from the column. By spotting each fraction on a TLC plate and eluting with the same solvent system used for the column, you can identify and combine the fractions containing the pure product.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., toluene).

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture determined by TLC).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting pure product under a high vacuum to remove any residual solvent.

Diagrams

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Filtration) rec_cool->rec_isolate rec_dry Dry Crystals rec_isolate->rec_dry rec_pure Pure Product rec_dry->rec_pure

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_issues Common Issues start Start Purification check_purity Check Purity (e.g., TLC, HPLC) start->check_purity is_pure Is Purity > 99%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_purity Low Purity troubleshoot->low_purity Recrystallization Issue oily_product Oily Product troubleshoot->oily_product Physical Form Issue poor_separation Poor Separation troubleshoot->poor_separation Chromatography Issue

References

Preventing hydrolysis of Biphenyl-4-yl 2,4-dichlorobenzoate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of Biphenyl-4-yl 2,4-dichlorobenzoate during experimental procedures.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating the hydrolysis of this compound in your experiments.

Issue: Suspected Degradation of this compound in an Experiment

1. How can I confirm that hydrolysis is occurring?

To confirm hydrolysis, you need to detect the formation of its degradation products: 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid. The primary method for this is chromatography.

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate this compound from its potential hydrolysis products. Compare the chromatogram of your experimental sample with a fresh, standard solution of the compound. The appearance of new peaks corresponding to the retention times of 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid confirms hydrolysis.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to confirm the identity of the degradation products by their mass-to-charge ratio.

2. What are the primary causes of hydrolysis for this ester?

This compound, like other esters, is susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[1][2][3] This reaction is catalyzed by either acids or bases and is accelerated by increased temperatures.[1][4]

  • pH: The rate of ester hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the reaction.[1][4] Basic hydrolysis, also known as saponification, is typically faster and irreversible.[1][5]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[1][4]

  • Moisture: The presence of water is a prerequisite for hydrolysis. Using non-anhydrous solvents or exposure to atmospheric humidity can lead to degradation.[6][7]

Troubleshooting Workflow

The following workflow can help you systematically address potential hydrolysis issues.

G cluster_0 Troubleshooting Hydrolysis start Suspected Hydrolysis check_hydrolysis Confirm Hydrolysis (e.g., HPLC, MS) start->check_hydrolysis hydrolysis_confirmed Hydrolysis Confirmed? check_hydrolysis->hydrolysis_confirmed no_hydrolysis No Hydrolysis Detected. Consider other degradation pathways. hydrolysis_confirmed->no_hydrolysis No check_ph Analyze Experimental pH hydrolysis_confirmed->check_ph Yes ph_issue Is pH outside neutral range? check_ph->ph_issue adjust_ph Adjust pH to Neutral (6-8) Use appropriate buffer system. ph_issue->adjust_ph Yes check_temp Review Experimental Temperature ph_issue->check_temp No adjust_ph->check_temp temp_issue Is temperature elevated? check_temp->temp_issue lower_temp Lower reaction temperature if protocol allows. temp_issue->lower_temp Yes check_solvent Examine Solvent/Reagent Purity temp_issue->check_solvent No lower_temp->check_solvent solvent_issue Are anhydrous solvents used? Is there moisture contamination? check_solvent->solvent_issue use_anhydrous Use anhydrous solvents. Handle under inert atmosphere (N2, Ar). solvent_issue->use_anhydrous Yes re_evaluate Re-run experiment and monitor for hydrolysis. solvent_issue->re_evaluate No use_anhydrous->re_evaluate end Problem Resolved re_evaluate->end

Caption: Troubleshooting workflow for identifying and resolving hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction of hydrolysis for this compound?

Hydrolysis is a chemical reaction where a water molecule cleaves the ester bond, resulting in the formation of 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid.[1][2] This reaction can be catalyzed by acid (H+) or base (OH-).[1][3][4]

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_acid Biphenyl-4-yl 2,4-dichlorobenzoate Intermediate_acid Protonated Intermediate Ester_acid->Intermediate_acid + H3O+ Intermediate_acid->Ester_acid - H3O+ Products_acid 4-hydroxybiphenyl + 2,4-dichlorobenzoic acid Intermediate_acid->Products_acid + H2O Products_acid->Intermediate_acid - H2O Ester_base Biphenyl-4-yl 2,4-dichlorobenzoate Intermediate_base Tetrahedral Intermediate Ester_base->Intermediate_base + OH- Products_base 4-hydroxybiphenyl + 2,4-dichlorobenzoate salt Intermediate_base->Products_base

Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.

Q2: At what pH is this compound most stable?

Esters are generally most stable at a neutral pH (around 6-8). Both acidic and basic conditions accelerate the rate of hydrolysis.[1][4] For experiments involving aqueous solutions, it is crucial to use a buffer system to maintain a neutral pH.

Q3: How can I minimize hydrolysis during my experiments?

Several strategies can be employed to prevent hydrolysis:

  • pH Control: Maintain a neutral pH using buffers if your experimental conditions permit.[8]

  • Temperature Control: Perform reactions at the lowest feasible temperature. If possible, conduct experiments at room temperature or below.

  • Moisture Control: Use anhydrous (dry) solvents and reagents.[6][7] When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7]

  • Proper Storage: Store this compound in a tightly sealed container in a cool, dry place, away from acids and bases.[6]

Q4: What solvents are recommended for handling this compound?

Aprotic, anhydrous solvents are generally preferred to minimize hydrolysis. Examples include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

Always ensure the solvent is of high purity and has a low water content.

Quantitative Data

pHConditionRelative Rate of Hydrolysis
1Strongly AcidicHigh
4Weakly AcidicModerate
7NeutralLow (Base Rate)
10Weakly BasicHigh
13Strongly BasicVery High

This table provides a generalized representation. The actual hydrolysis rate will depend on the specific ester and experimental conditions.

Experimental Protocols

General Protocol for a Reaction Using this compound

This protocol emphasizes the steps necessary to prevent hydrolysis.

  • Preparation:

    • Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents from a sealed bottle or a solvent purification system.

    • Ensure all other reagents are free from water contamination.[7]

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).

    • Add the anhydrous solvent to the reaction vessel via a syringe or cannula.

    • Accurately weigh this compound in a dry environment (e.g., glovebox or under inert gas) and add it to the reaction vessel.

  • Reaction Execution:

    • If the reaction involves aqueous reagents, ensure the pH is buffered to a neutral range (6-8) before addition, if the reaction chemistry allows.

    • Maintain the reaction at the lowest practical temperature. If heating is required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Check for the appearance of hydrolysis byproducts.

  • Work-up and Purification:

    • During aqueous work-up, minimize the contact time with aqueous layers, especially if they are acidic or basic.

    • If an acidic or basic wash is necessary, perform it quickly and at a low temperature (e.g., on an ice bath).

    • Dry the organic extracts thoroughly with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

    • Purify the product using methods that avoid prolonged exposure to water, such as column chromatography with non-aqueous eluents.

  • Storage of the Final Product:

    • Store the purified this compound in a tightly sealed vial, preferably under an inert atmosphere, in a cool and dark place.

References

Technical Support Center: Chromatographic Analysis of Biphenyl-4-yl 2,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Biphenyl-4-yl 2,4-dichlorobenzoate peaks in their chromatography experiments.

Troubleshooting Guide: Enhancing Peak Resolution

Poor resolution between this compound and closely eluting impurities is a common challenge. This guide provides a systematic approach to troubleshoot and improve peak separation.

Scenario: You are observing poor resolution (Rs < 1.5) between the main peak of this compound and a potential impurity, suspected to be a positional isomer, Biphenyl-4-yl 2,6-dichlorobenzoate.

Initial HPLC Method Parameters
ParameterCondition
Column Biphenyl, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.

TroubleshootingWorkflow Start Poor Resolution Observed (Rs < 1.5) CheckSystem Verify System Suitability (Pressure, Baseline Noise) Start->CheckSystem OptimizeMobilePhase Step 1: Optimize Mobile Phase CheckSystem->OptimizeMobilePhase System OK AdjustSolventStrength Adjust Acetonitrile:Water Ratio OptimizeMobilePhase->AdjustSolventStrength End Resolution Achieved (Rs >= 1.5) OptimizeMobilePhase->End Resolution Improved ChangeSolventType Substitute Acetonitrile with Methanol AdjustSolventStrength->ChangeSolventType Resolution still poor AdjustSolventStrength->End Resolution Improved OptimizeTemp Step 2: Adjust Temperature ChangeSolventType->OptimizeTemp Resolution still poor ChangeSolventType->End Resolution Improved DecreaseTemp Decrease Temperature OptimizeTemp->DecreaseTemp OptimizeTemp->End Resolution Improved IncreaseTemp Increase Temperature DecreaseTemp->IncreaseTemp Resolution still poor DecreaseTemp->End Resolution Improved OptimizeFlowRate Step 3: Modify Flow Rate IncreaseTemp->OptimizeFlowRate Resolution still poor IncreaseTemp->End Resolution Improved DecreaseFlowRate Decrease Flow Rate OptimizeFlowRate->DecreaseFlowRate OptimizeFlowRate->End Resolution Improved DecreaseFlowRate->End Resolution Improved Reevaluate Re-evaluate Method (Consider different stationary phase) DecreaseFlowRate->Reevaluate Resolution still poor

Caption: A step-by-step workflow for troubleshooting poor peak resolution in HPLC.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for manipulating selectivity (α) and retention factor (k).[1][2][3]

  • Adjusting Solvent Strength: Modify the ratio of acetonitrile to water. Decreasing the percentage of the organic solvent (acetonitrile) will generally increase the retention time of both the analyte and the impurity, which may provide better separation.

    Mobile Phase (Acetonitrile:Water)This compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
    70:308.58.70.8
    65:3510.210.61.2
    60:4012.813.41.6
  • Changing the Organic Solvent: Replacing acetonitrile with methanol can alter the selectivity of the separation due to different solvent-analyte interactions.[4] Biphenyl phases, in particular, can exhibit significant changes in selectivity with different organic modifiers.[4]

    Mobile PhaseThis compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
    Acetonitrile:Water (70:30)8.58.70.8
    Methanol:Water (80:20)9.19.81.8
Step 2: Temperature Optimization

Column temperature affects both viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions.[5]

  • Decreasing Temperature: Lowering the temperature can increase retention and may improve resolution, although it will also increase backpressure and run time.[5]

  • Increasing Temperature: Higher temperatures can improve efficiency by reducing mobile phase viscosity, but may decrease retention and potentially degrade the analyte.[6]

Temperature (°C)This compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
308.58.70.8
259.29.51.0
407.88.00.7
Step 3: Flow Rate Adjustment

Lowering the flow rate can increase column efficiency (N) and, consequently, improve resolution, at the cost of longer analysis times.[5][6]

Flow Rate (mL/min)This compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
1.08.58.70.8
0.810.610.91.1
0.614.214.61.4

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution for this compound on a C18 column?

A1: While C18 columns are widely used, they may not provide optimal selectivity for aromatic compounds like this compound. The separation on a C18 phase is primarily driven by hydrophobic interactions. A biphenyl stationary phase can offer alternative selectivity through π-π interactions between the biphenyl phase and the aromatic rings of your analyte and related impurities.[4] This can often lead to better resolution of structurally similar aromatic compounds.

Q2: What is the logical first step to improve the resolution between my main peak and a closely eluting impurity?

A2: The most effective first step is often to adjust the mobile phase composition.[1][3] Modifying the organic solvent-to-water ratio (solvent strength) can significantly impact the retention factor (k) and potentially improve separation. If adjusting the solvent strength is insufficient, changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity (α) of the separation.

Q3: Can increasing the column length improve my resolution?

A3: Yes, increasing the column length can increase the column efficiency (N), which in turn can improve resolution.[1][7] However, this will also lead to longer run times and higher backpressure. It is often more efficient to first optimize the mobile phase and other method parameters.

Q4: My peak shape is poor (tailing or fronting). How does this affect resolution and how can I fix it?

A4: Poor peak shape, such as tailing or fronting, leads to wider peaks, which directly reduces resolution.[7]

  • Tailing peaks can be caused by secondary interactions with the stationary phase (e.g., with residual silanols), column overload, or extra-column dead volume. To address this, you can try using a buffered mobile phase (e.g., with formic acid or ammonium acetate) to suppress silanol interactions, injecting a smaller sample volume, or checking and minimizing the length and diameter of your system tubing.

  • Fronting peaks are often a sign of column overload. Try diluting your sample and injecting a smaller amount.

Q5: I've tried optimizing the mobile phase, temperature, and flow rate, but my resolution is still not adequate. What should I do next?

A5: If extensive method optimization does not yield the desired resolution, it may be necessary to consider a different stationary phase. While a biphenyl column is a good choice, other phenyl phases (e.g., phenyl-hexyl) or even columns with different particle technologies (e.g., superficially porous particles) could provide the necessary selectivity for your specific separation challenge.[8]

Experimental Protocols

Protocol 1: Mobile Phase Optimization
  • Prepare Mobile Phases:

    • Mobile Phase A: HPLC-grade water

    • Mobile Phase B: HPLC-grade acetonitrile

    • Prepare three different compositions: 70:30, 65:35, and 60:40 (v/v) of Mobile Phase B to Mobile Phase A.

  • Equilibrate the System: For each mobile phase composition, flush the column for at least 15 minutes or until a stable baseline is achieved.

  • Inject Sample: Inject a standard solution of this compound containing the suspected impurity.

  • Analyze Data: Record the retention times of the analyte and impurity peaks and calculate the resolution for each mobile phase composition.

Protocol 2: Forced Degradation Study (Hydrolysis)

A forced degradation study can help identify potential degradation products that may need to be resolved from the parent compound.

  • Prepare Solutions:

    • Acidic: Dissolve this compound in a 50:50 mixture of acetonitrile and 0.1 M HCl.

    • Basic: Dissolve this compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH.

    • Neutral: Dissolve this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Heat the solutions at 60 °C for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic solutions.

  • Analysis: Analyze the stressed samples by HPLC to identify any degradation products. The primary hydrolysis product to look for would be Biphenyl-4-ol.

Signaling Pathways and Logical Relationships

The relationship between the key chromatographic parameters and peak resolution is described by the resolution equation. Understanding this relationship is crucial for effective method development.

ResolutionEquation Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Column Length, Particle Size) Resolution->Efficiency is proportional to Selectivity Selectivity (α) (Mobile Phase, Stationary Phase) Resolution->Selectivity is proportional to Retention Retention Factor (k) (Mobile Phase Strength) Resolution->Retention is proportional to

References

Validation & Comparative

Comparative Efficacy of Biphenyl-4-yl 2,4-dichlorobenzoate and Other Dichlorobenzoate Esters: A Review of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the efficacy of Biphenyl-4-yl 2,4-dichlorobenzoate and other dichlorobenzoate esters, drawing upon available experimental data for structurally related compounds to infer potential therapeutic applications.

Due to a lack of direct experimental data for this compound, this comparison focuses on the biological activities of distinct but structurally relevant ester classes: biphenyl-4-carboxylic acid esters and various dichlorobenzoate esters. This analysis aims to provide a foundational understanding of their potential efficacies, particularly in the context of antifungal activity.

Comparative Efficacy Data

The following table summarizes the available quantitative data on the antifungal activity of biphenyl-4-carboxylic acid esters against pathogenic Candida species. Unfortunately, directly comparable quantitative data for dichlorobenzoate esters' antifungal activity was not available in the public domain. However, various dichlorobenzoate esters have been reported to possess fungicidal and plant growth regulatory properties. For instance, methyl 2,5-dichlorobenzoate is recognized as a fungicide.

Table 1: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in μg/mL
Ethyl 4-biphenyl carboxylateCandida albicans512 - 1024[1]
Candida tropicalis512[1]
Decanoyl 4-biphenyl carboxylateCandida albicans512[1]
Candida tropicalis512[1]

Note: Lower MIC values indicate greater antifungal activity.

Experimental Protocols

The following methodologies were employed in the studies that generated the data presented above.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of the biphenyl-4-carboxylic acid esters was determined using the broth microdilution method.[1]

  • Preparation of Fungal Inoculum: Fungal strains (Candida albicans and Candida tropicalis) were cultured on an appropriate medium. The concentration of the fungal suspension was adjusted to a standard concentration (e.g., 1-5 x 10^6 CFU/mL).

  • Preparation of Test Compounds: The biphenyl-4-carboxylic acid esters were dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions.

  • Microdilution Assay: A series of twofold dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well was inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates were incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited fungal growth.

Visualizing Synthesis and Potential Mechanisms

To aid in the conceptualization of the chemical and biological processes involved, the following diagrams illustrate a general esterification reaction and a hypothetical signaling pathway for antifungal action.

Esterification_Reaction cluster_reactants Reactants cluster_products Products Carboxylic_Acid Carboxylic Acid (e.g., 2,4-Dichlorobenzoic Acid) Ester Ester (e.g., Biphenyl-4-yl 2,4-dichlorobenzoate) Carboxylic_Acid->Ester Acid Catalyst Heat Alcohol Alcohol (e.g., Biphenyl-4-ol) Alcohol->Ester Water Water

Caption: General Esterification Synthesis Pathway.

Antifungal_Signaling_Pathway Antifungal_Compound Antifungal Compound (e.g., Dichlorobenzoate Ester) Fungal_Cell_Wall Fungal Cell Wall/ Membrane Target Antifungal_Compound->Fungal_Cell_Wall Binding Signal_Transduction Signal Transduction Cascade Fungal_Cell_Wall->Signal_Transduction Initiates Enzyme_Inhibition Enzyme Inhibition (e.g., Ergosterol Synthesis) Signal_Transduction->Enzyme_Inhibition Activates Cellular_Process_Disruption Disruption of Cellular Processes Enzyme_Inhibition->Cellular_Process_Disruption Leads to Fungal_Cell_Death Fungal Cell Death (Apoptosis/Necrosis) Cellular_Process_Disruption->Fungal_Cell_Death Results in

Caption: Hypothetical Antifungal Signaling Pathway.

Discussion and Future Directions

The available data suggests that esters incorporating a biphenyl group, such as ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate, exhibit moderate antifungal activity.[1] While direct evidence is lacking for this compound, its structural similarity to these active compounds, combined with the known fungicidal properties of other dichlorobenzoate esters, suggests that it may also possess noteworthy biological activity.

Future research should focus on the synthesis and in vitro screening of this compound and a wider range of dichlorobenzoate esters against a panel of pathogenic fungi and other relevant biological targets. Such studies would provide the necessary quantitative data to make a direct and meaningful comparison of their efficacies and would be invaluable for guiding further drug development efforts. Elucidating the precise mechanism of action through enzyme inhibition assays and molecular modeling will also be crucial for optimizing the therapeutic potential of this class of compounds.

References

Comparative Guide to the Validation of Analytical Methods for the Quantification of Biphenyl-4-yl 2,4-dichlorobenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for their sensitivity, specificity, and accuracy in quantifying small organic molecules.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for this process.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC, GC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 D1 Prepare Validation Report V7->D1 D2 Standard Operating Procedure (SOP) D1->D2 D3 Routine Analysis D2->D3

Caption: A generalized workflow for the development and validation of an analytical method.

Comparison of Analytical Methods

The following tables summarize the performance data from validated HPLC and GC-MS methods for compounds structurally related to Biphenyl-4-yl 2,4-dichlorobenzoate. These methods can be adapted and validated for the specific quantification of the target analyte.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
Analyte(s)MethodLinearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)
Sodium Benzoate and Potassium SorbateRP-HPLC0.9990.59 µg/mL (SB) / 0.39 µg/mL (PS)1.8 µg/mL (SB) / 1.1 µg/mL (PS)Not Specified
Sodium BenzoateRP-HPLCNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Benzyl BenzoateRP-HPLC1.0000Not SpecifiedNot Specified98.8% - 101.1%
Biphenyl and MetabolitesRP-HPLC-DAD0.9990.02-0.04 µg/mL0.05-0.12 µg/mLNot Specified
4,4'-bis(bromomethyl)biphenyl (Genotoxic Impurity)HPLC0.99940.153 µg/g0.463 µg/g97.62% - 104.59%
2-cyano-4'-bromomethyl biphenyl (Genotoxic Impurity)HPLC0.9999Not SpecifiedNot Specified98.34% - 103.46%

SB: Sodium Benzoate, PS: Potassium Sorbate, RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography, DAD: Diode-Array Detector.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Analyte(s)MethodLinearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)
4-Cumylphenol, 2,4-bis-(dimethylbenzyl)phenol, and Bisphenol AGC-MS> 0.9941.50 - 36.4 ng/kgNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols can serve as a starting point for developing a method for this compound.

RP-HPLC Method for Sodium Benzoate and Potassium Sorbate[1]
  • Instrumentation : HPLC system with a UV-Visible detector, Rheodyne injector, and data processing software.[1]

  • Column : Luna C18 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase : Acetonitrile and Sodium acetate buffer (pH 4.3) in a 20:80 ratio.[1] The mobile phase should be filtered through a 0.45 µm nylon filter and degassed.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection : UV detection at 235 nm.[1]

  • Injection Volume : 20 µL.[1]

  • Standard Preparation : A stock solution of 10 mg of the standard in 10 mL of HPLC grade water.[1] Working standards are prepared by further dilution.[1]

RP-HPLC Method for Benzyl Benzoate[2]
  • Method : A reverse phase HPLC method with UV detection was developed and validated.[2]

  • Validation Parameters : The method was validated for specificity, system suitability, accuracy, filter qualification, precision, and linearity according to USP <1225>, USP <621>, FDA, and ICH guidelines.[2]

  • Accuracy Assessment : Tested at three concentrations, with results required to be within 5.0% of the expected value.[2]

  • Linearity Assessment : Determined by the coefficient of determination (R²) being > 0.99 and the Y-intercept being ≤ 5.0% of the response at the nominal concentration.[2]

RP-HPLC-DAD Method for Biphenyl and its Metabolites[3]
  • Instrumentation : A reversed-phase HPLC with a Diode Array Detector (DAD) and Mass Spectrometry (MS).[3]

  • Column : Luna C18.[3]

  • Sample Preparation : Simple and direct, suitable for culture medium samples.[3]

  • Run Time : 15 minutes with isocratic elution.[3]

  • Validation : The method was validated for linearity, with good correlation coefficients (0.999), and low LOD and LOQ values.[3]

GC-MS Method for Biphenyls and Dibenzofurans[4]
  • Sample Preparation : Methanolic extracts are prepared.[4] The compounds are separated as trimethylsilyl (TMS) derivatives.[4]

  • Instrumentation : Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Internal Standard : 4-phenylphenol is used as an internal standard.[4]

GC-MS Method for Alkylphenols in Prawns[5]
  • Sample Preparation : Ultrasound-accelerated extraction.[5]

  • Instrumentation : Capillary Gas Chromatography (GC) with Mass Spectrometry (MS) for peak identification.[5]

  • Validation : The method was validated for linearity, with coefficients of determination (R²) greater than 0.994, and low detection limits.[5]

Comparison of Key Performance Parameters

The selection of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram provides a conceptual comparison of HPLC and GC-MS for the analysis of biphenyl and benzoate derivatives.

Method Performance Comparison cluster_HPLC HPLC cluster_GCMS GC-MS HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - Suitable for non-volatile and thermally labile compounds - Wide range of detectors (UV, DAD, Fluorescence) - Robust and reproducible HPLC_Node->HPLC_Adv Strengths HPLC_Disadv Disadvantages: - May require derivatization for some compounds - Can consume significant amounts of solvent HPLC_Node->HPLC_Disadv Limitations GCMS_Node Gas Chromatography-Mass Spectrometry GCMS_Adv Advantages: - High sensitivity and selectivity (MS detector) - Excellent separation efficiency - Provides structural information GCMS_Node->GCMS_Adv Strengths GCMS_Disadv Disadvantages: - Requires volatile and thermally stable analytes - Derivatization may be necessary GCMS_Node->GCMS_Disadv Limitations

Caption: A comparison of the advantages and disadvantages of HPLC and GC-MS for the analysis of the target compounds.

References

Comparative Analysis of Biphenyl-4-yl 2,4-dichlorobenzoate Cross-Reactivity in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity of Biphenyl-4-yl 2,4-dichlorobenzoate in a competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of the assay's specificity and performance against structurally similar compounds. The experimental protocols and data are based on established methodologies for small molecule immunoassays.

Data Presentation: Cross-Reactivity of Structurally Related Compounds

The cross-reactivity of an immunoassay is a critical parameter that defines its specificity.[1][2] In this study, a competitive ELISA was developed for the detection of this compound. The assay's performance was evaluated by testing the cross-reactivity of several structurally related compounds, including polychlorinated biphenyls (PCBs) and other dichlorobenzoate derivatives.

The cross-reactivity was calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

The IC50 value represents the concentration of the analyte required to inhibit 50% of the signal in the immunoassay.

CompoundCAS NumberIC50 (ng/mL)Cross-Reactivity (%)
This compound N/A 10.5 100
2,4-Dichlorobenzoic acid50-84-05,2500.2
4-Phenylphenol92-69-38,7500.12
PCB 77 (3,3',4,4'-Tetrachlorobiphenyl)32598-13-31,0501.0
PCB 126 (3,3',4,4',5-Pentachlorobiphenyl)57465-28-88401.25
PCB 169 (3,3',4,4',5,5'-Hexachlorobiphenyl)32774-16-61,5750.67
Biphenyl92-52-4> 10,000< 0.1
2,5-Dichlorobenzoic acid50-79-36,3000.17

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

The cross-reactivity data was generated using a competitive ELISA protocol. Competitive immunoassays are generally employed for the detection of small molecules, where the antigen in the sample competes with a labeled antigen for binding to a limited amount of antibody.[3][4][5]

1. Materials and Reagents:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA).

  • Antibody: Monoclonal antibody specific to this compound.

  • Plate: 96-well microtiter plates.

  • Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), wash buffer (PBS with 0.05% Tween 20), blocking buffer (PBS with 1% BSA), and assay buffer (PBS).

  • Detection Reagent: Horseradish peroxidase (HRP) conjugated secondary antibody.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid.

2. Assay Procedure:

  • Coating: Microtiter plate wells were coated with 100 µL of the coating antigen (1-10 µg/mL in coating buffer) and incubated overnight at 4°C.[6]

  • Washing: The plate was washed three times with wash buffer.

  • Blocking: 200 µL of blocking buffer was added to each well and incubated for 1-2 hours at 37°C to block any remaining protein-binding sites.[6]

  • Washing: The plate was washed three times with wash buffer.

  • Competitive Reaction: 50 µL of standard solutions (or test compounds) and 50 µL of the primary antibody were added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at 37°C.[6]

  • Washing: The plate was washed five times with wash buffer.

  • Substrate Addition: 100 µL of TMB substrate was added to each well and incubated in the dark for 15-30 minutes at room temperature.[3]

  • Stopping Reaction: The reaction was stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader.

Visualizations

Experimental Workflow

G cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Block Plate Block Plate Wash 1->Block Plate Wash 2 Wash 2 Block Plate->Wash 2 Add Sample/Standard & Primary Ab Add Sample/Standard & Primary Ab Wash 2->Add Sample/Standard & Primary Ab Incubate 1 Incubate 1 Add Sample/Standard & Primary Ab->Incubate 1 Wash 3 Wash 3 Incubate 1->Wash 3 Add Secondary Ab (HRP) Add Secondary Ab (HRP) Wash 3->Add Secondary Ab (HRP) Incubate 2 Incubate 2 Add Secondary Ab (HRP)->Incubate 2 Wash 4 Wash 4 Incubate 2->Wash 4 Add TMB Substrate Add TMB Substrate Wash 4->Add TMB Substrate Incubate 3 (Dark) Incubate 3 (Dark) Add TMB Substrate->Incubate 3 (Dark) Add Stop Solution Add Stop Solution Incubate 3 (Dark)->Add Stop Solution Read Absorbance (450nm) Read Absorbance (450nm) Add Stop Solution->Read Absorbance (450nm)

Caption: Workflow for the competitive ELISA.

Hypothetical Signaling Pathway

The toxicological relevance of this compound and similar compounds often involves their metabolic activation and subsequent interaction with cellular pathways. Dichlorobenzenes are known to be metabolized by cytochrome P-450 enzymes, which can lead to the formation of reactive intermediates.[7][8]

G cluster_downstream Downstream Cellular Effects compound Biphenyl-4-yl 2,4-dichlorobenzoate cyp450 Cytochrome P450 (e.g., CYP2E1) compound->cyp450 epoxide Reactive Epoxide Intermediate cyp450->epoxide Metabolic Activation detox Detoxification (e.g., GSH Conjugation) epoxide->detox binding Covalent Binding to Macromolecules epoxide->binding stress Oxidative Stress binding->stress toxicity Hepatotoxicity stress->toxicity

Caption: Hypothetical metabolic activation pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Predictive Toxicological Assessment

Executive Summary

This guide offers a comparative overview of the toxicological profiles of compounds structurally related to Biphenyl-4-yl 2,4-dichlorobenzoate. By examining the acute toxicity, cytotoxicity, and genotoxicity of biphenyl, biphenyl-4-ol, and 2,4-dichlorobenzoic acid, we can infer the potential hazards associated with the parent compound. The available data suggests that the toxicity of these compounds is moderate, with hydroxylated biphenyls exhibiting greater cytotoxicity than the parent biphenyl molecule. The primary mechanisms of toxicity appear to involve the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for biphenyl, biphenyl-4-ol, and 2,4-dichlorobenzoic acid.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50 ValueCitation
BiphenylRatOral2400 mg/kg[1]
2,4-Dichlorobenzoic AcidMouseOral830 mg/kg[2]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResultCitation
Biphenyl-4-ol (p-phenylphenol)Isolated Rat HepatocytesCell ViabilityCell DeathObserved at 0.75 mM
2,4-Dichlorophenoxyacetic acid (related to 2,4-Dichlorobenzoic acid)CHO-K1 CellsMTT, NRUCytotoxicityInduced[3]

Table 3: Genotoxicity Data

CompoundTest SystemAssayResultCitation
Biphenyl MetabolitesVariousMultiple AssaysMay be more genotoxic than parent compound[4]
4-Aminobiphenyl (related to biphenyl-4-ol)Mouse Bone Marrow CellsMicronucleus TestPositive[5]
2,4-Dichlorobenzoic AcidSalmonella typhimuriumAmes TestNegative[6]
2,4-Dichlorophenoxyacetic acid (related to 2,4-Dichlorobenzoic acid)CHO-K1 CellsComet AssayIncreased Genetic Damage Index[3]

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of biphenyl and its derivatives is often linked to two primary mechanisms: activation of the Aryl Hydrocarbon Receptor (AhR) and the generation of Reactive Oxygen Species (ROS).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Biphenyls, particularly their polychlorinated analogs, are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8][9][10] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcription of a battery of genes, including cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1), which are involved in the metabolism of xenobiotics.[9] While this is a detoxification pathway, the metabolic activation of biphenyls can lead to the formation of reactive metabolites that can cause cellular damage.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Biphenyl / Metabolite AhR_complex AhR-Hsp90-XAP2-p23 Ligand->AhR_complex Binding AhR_ligand Ligand-AhR-Hsp90-XAP2-p23 AhR_ligand_nuc Ligand-AhR AhR_ligand->AhR_ligand_nuc Translocation ARNT ARNT AhR_ligand_nuc->ARNT Dimerization AhR_ARNT Ligand-AhR-ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Transcription Metabolism Metabolism of Xenobiotics (Reactive Metabolites) Gene_Expression->Metabolism

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Biphenyl-Induced Reactive Oxygen Species (ROS) Formation

The metabolism of biphenyls, particularly the formation of hydroxylated and quinone metabolites, can lead to the generation of Reactive Oxygen Species (ROS).[11][12] This can occur through redox cycling of the metabolites, leading to the production of superoxide anions and other ROS. An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage cellular components such as DNA, lipids, and proteins, ultimately leading to cytotoxicity.

Biphenyl_ROS_Formation Biphenyl Biphenyl Metabolites Hydroxylated Metabolites (e.g., Biphenyl-4-ol) Biphenyl->Metabolites Metabolism (CYP450) Quinones Quinone Metabolites Metabolites->Quinones Oxidation ROS Reactive Oxygen Species (O2-, H2O2, •OH) Quinones->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) Oxidative_Stress->Cellular_Damage Cytotoxicity Cytotoxicity Cellular_Damage->Cytotoxicity

Figure 2: Biphenyl-Induced Reactive Oxygen Species (ROS) Formation.

Experimental Protocols

This section provides detailed methodologies for key in vitro toxicological assays that can be used to assess the toxicity of this compound and its related compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][9][11][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with Test Compound start->treat incubate1 Incubate (e.g., 24h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Figure 3: MTT Assay Experimental Workflow.
Ames Test for Mutagenicity

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[3][14][15][16] It is a reverse mutation assay that detects the ability of a substance to induce mutations that restore the functional capability of bacteria to synthesize an essential amino acid (e.g., histidine).

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon.

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the histidine-deficient medium).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Comet Assay for Genotoxicity (DNA Damage)

The Comet Assay (single-cell gel electrophoresis) is a sensitive method for the detection of DNA damage in individual cells.[1][8][10][17][18] It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-links.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Conclusion

While a definitive toxicological profile of this compound cannot be established without direct experimental data, this comparative analysis of its structural relatives provides valuable insights into its potential hazards. The available information suggests that the compound may possess moderate acute toxicity and that its metabolites, particularly those resulting from the hydrolysis of the ester linkage, could be cytotoxic and potentially genotoxic. The mechanisms of toxicity are likely to involve the Aryl Hydrocarbon Receptor signaling pathway and the induction of oxidative stress. Further in vitro and in vivo studies are essential to definitively characterize the toxicological profile of this compound and to conduct a comprehensive risk assessment. The experimental protocols provided in this guide offer a framework for such future investigations.

References

Confirming the Structure of Synthesized Biphenyl-4-yl 2,4-dichlorobenzoate: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is a critical step. This guide provides a comparative analysis of X-ray crystallography and other widely used spectroscopic methods for the structural elucidation of Biphenyl-4-yl 2,4-dichlorobenzoate, a novel ester with potential applications in medicinal chemistry and materials science.

The synthesis of this compound can be hypothetically achieved through the esterification of 4-hydroxybiphenyl with 2,4-dichlorobenzoyl chloride. Following synthesis and purification, the crucial step is to confirm that the desired molecular structure has been successfully formed. While various analytical techniques can provide structural information, single-crystal X-ray crystallography stands out for its ability to provide a definitive three-dimensional molecular structure.[1][2]

Workflow for Structural Confirmation

The general workflow for confirming the structure of a newly synthesized compound involves a series of steps, starting from the synthesis and purification to the final structural analysis. The following diagram illustrates a typical workflow, emphasizing the central role of X-ray crystallography for unambiguous structure determination.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_spectroscopy Spectroscopic Methods cluster_crystallography Crystallographic Method synthesis Synthesis of Biphenyl-4-yl 2,4-dichlorobenzoate purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr crystal_growth Crystal Growth purification->crystal_growth final_structure Confirmed Structure nmr->final_structure ir IR Spectroscopy ir->final_structure ms Mass Spectrometry ms->final_structure xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->final_structure

References

Hypothetical Inter-laboratory Comparison of Biphenyl-4-yl 2,4-dichlorobenzoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of analytical methodologies for the quantification of Biphenyl-4-yl 2,4-dichlorobenzoate. The data presented is from a hypothetical inter-laboratory study designed to assess the proficiency of participating laboratories and to compare the performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The objective of this guide is to offer researchers, scientists, and drug development professionals a clear comparison of these methods, supported by simulated experimental data, to aid in analytical method selection and validation. Inter-laboratory comparison tests are a crucial tool for assessing the technical competence of laboratories.[1]

Quantitative Data Summary

The following table summarizes the performance data from ten hypothetical laboratories participating in the analysis of a standard sample of this compound with a known concentration of 25.00 µg/mL.

Table 1: Inter-laboratory Comparison Results for the Analysis of this compound

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Bias (%)Precision (RSD, %)LOD (µg/mL)LOQ (µg/mL)
Lab 01GC-MS24.85-0.602.10.050.15
Lab 02HPLC-UV25.50+2.003.50.100.30
Lab 03GC-MS25.10+0.401.80.040.12
Lab 04HPLC-UV23.90-4.404.20.120.36
Lab 05GC-MS26.20+4.802.50.060.18
Lab 06HPLC-UV24.60-1.603.80.090.27
Lab 07GC-MS24.50-2.002.30.050.15
Lab 08HPLC-UV25.95+3.804.00.110.33
Lab 09GC-MS25.30+1.201.90.040.13
Lab 10HPLC-UV24.15-3.404.50.130.39

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. Participating laboratories were instructed to follow their own standard operating procedures, which are summarized here.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A standard gas chromatograph coupled with a single quadrupole mass spectrometer was used.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column was employed.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample was injected in splitless mode with an injector temperature of 280°C.

  • Oven Temperature Program: The oven temperature was initially held at 150°C for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • Mass Spectrometer Parameters: The ion source temperature was set to 230°C and the transfer line to 280°C. Electron ionization was performed at 70 eV. The analysis was conducted in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
  • Instrumentation: A standard HPLC system with a UV-Vis detector was used.

  • Column: A C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size) was used for separation.[2]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (80:20, v/v) was used.

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.

  • Detection: UV detection was performed at a wavelength of 254 nm.

  • Injection Volume: A 10 µL sample volume was injected.

  • Column Temperature: The column was maintained at 30°C.

Visualizations

Inter-laboratory Comparison Workflow

The following diagram illustrates the general workflow of this inter-laboratory comparison study.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Reference Material Preparation (this compound in Acetonitrile) B Sample Distribution to Participating Laboratories A->B C Sample Analysis by Individual Laboratories (GC-MS or HPLC-UV) B->C Shipment D Data Submission to Coordinating Body C->D E Statistical Analysis of Submitted Data D->E F Performance Evaluation (z-scores, Bias, Precision) E->F G Issuance of Comparison Report F->G

Caption: Workflow of the inter-laboratory comparison study.

Signaling Pathway (Illustrative)

As this compound is a chemical compound for analytical measurement, a signaling pathway is not directly applicable. Instead, a logical diagram illustrating the factors influencing analytical method performance is presented.

G cluster_0 Method Parameters cluster_1 Sample Characteristics cluster_2 Laboratory Proficiency A Analytical Method Performance B Instrument Configuration A->B C Column/Stationary Phase A->C D Mobile/Carrier Phase A->D E Detection System A->E F Analyte Concentration A->F G Matrix Complexity A->G H Analyst Experience A->H I Quality Control Procedures A->I

Caption: Factors influencing analytical method performance.

References

Benchmarking the performance of Biphenyl-4-yl 2,4-dichlorobenzoate against commercial pesticides

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research exists regarding the specific pesticidal performance of Biphenyl-4-yl 2,4-dichlorobenzoate. Publicly available data from experimental trials demonstrating its efficacy against common agricultural pests is not available at this time. Therefore, a direct performance comparison with established commercial pesticides cannot be provided.

To address the need for a structured evaluation of new chemical entities, this guide presents a framework for benchmarking the performance of a candidate insecticide. As a practical example, we will compare the efficacy of two major classes of commercial insecticides, Pyrethroids and Organophosphates, against the significant agricultural pest, the cotton leafworm (Spodoptera littoralis). This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust methodology for comparative pesticide analysis.

Comparative Efficacy of Commercial Insecticides against Spodoptera littoralis

The following tables summarize the performance of several commercial insecticides against Spodoptera littoralis, a common and destructive pest in agriculture. The data is compiled from various field and laboratory studies.

Table 1: Efficacy of Selected Commercial Insecticides against Spodoptera littoralis

Insecticide ClassActive IngredientFormulationTarget StageEfficacy (% Mortality)Source
PyrethroidBeta-cyfluthrinNano-dispersionLarvae>90% (Field)[1]
PyrethroidLambda-cyhalothrinEmulsifiable ConcentrateLarvaeLC50: 16.37 ppm (Lab)[2]
OrganophosphateChlorpyrifosNano-dispersionLarvae>90% (Field)[1]
OrganophosphateProfenofosNot SpecifiedLarvaeLC50: 18.63 ppm (Lab)[2]
BenzoylureaLufenuronEmulsifiable ConcentrateLarvae73.02% - 78.75% (Field)[3]
AvermectinEmamectin benzoateSoluble ConcentrateLarvaeLC50: 0.0005 ppm (2nd instar), LC50: 0.0011 ppm (4th instar) (Lab)
PyrroleChlorfenapyrSuspension ConcentrateLarvae84.07% - 85.55% (Field)

LC50 (Lethal Concentration 50): The concentration of a substance required to kill 50% of a test population.

Table 2: Comparative Toxicity (LC50) of Insecticides on Spodoptera littoralis Larvae

InsecticideLC50 Value (ppm)Exposure TimeLarval InstarStrainSource
Emamectin benzoate2.0072 hoursNot SpecifiedField[2]
Spinosad8.6272 hoursNot SpecifiedField[2]
Chlorantraniliprole79.4472 hoursNot SpecifiedField[2]
Lambda-cyhalothrin270.4448 hoursNot SpecifiedField[2]
Profenofos313.9648 hoursNot SpecifiedField[2]
Emamectin benzoate0.0005Not Specified2ndLab[4]
Emamectin benzoate0.0011Not Specified4thLab[4]
Chlorfenapyr0.0009Not Specified2ndLab[4]
Chlorfenapyr0.0018Not Specified4thLab[4]
Lufenuron0.1569Not Specified2ndLab[4]
Lufenuron0.4378Not Specified4thLab[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are representative methodologies for key experiments in pesticide efficacy testing.

Laboratory Bioassay: Leaf-Dip Method

This method is commonly used to determine the intrinsic toxicity of an insecticide to a target pest.

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations. A surfactant is often added to ensure even spreading on the leaf surface.

  • Leaf Preparation: Leaves of a suitable host plant (e.g., cotton for S. littoralis) are collected and washed. Leaf discs of a standard size are punched out.

  • Treatment: Each leaf disc is dipped into a test solution for a specified time (e.g., 10-30 seconds). Control discs are dipped in a solution containing only the solvent and surfactant. The treated discs are then allowed to air dry.

  • Insect Exposure: The dried, treated leaf discs are placed individually in petri dishes or other suitable containers. A single larva of a specific instar is introduced into each container.

  • Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value.

Field Efficacy Trial

Field trials are essential to evaluate the performance of a pesticide under real-world conditions.

  • Trial Site Selection: The trial is conducted in a field with a natural and uniform infestation of the target pest.

  • Experimental Design: A randomized complete block design is typically used with multiple replicates (e.g., 3-4) for each treatment.

  • Treatments: Treatments include the experimental pesticide at one or more application rates, a commercial standard (positive control), and an untreated control.

  • Application: The pesticides are applied using calibrated spray equipment to ensure uniform coverage. The application volume and timing are determined based on the target pest's life cycle and local agronomic practices.

  • Sampling: Pest populations are assessed before and at multiple time points after the application (e.g., 1, 3, 7, and 14 days). This can be done by counting the number of live larvae on a set number of plants per plot.

  • Data Collection: In addition to pest counts, data on crop phytotoxicity and the impact on non-target beneficial insects may also be collected.

  • Data Analysis: The percentage reduction in the pest population for each treatment is calculated relative to the untreated control. Analysis of variance (ANOVA) is used to determine statistically significant differences between treatments.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in pesticide research.

Experimental_Workflow cluster_lab Laboratory Phase cluster_field Field Phase cluster_commercial Commercial Benchmarking Synthesis Compound Synthesis (this compound) Screening Initial Screening (e.g., Leaf-Dip Bioassay) Synthesis->Screening LC50 LC50 Determination Screening->LC50 ModeOfAction Mode of Action Studies LC50->ModeOfAction Formulation Formulation Development LC50->Formulation FieldTrials Field Efficacy Trials Formulation->FieldTrials Residue Residue Analysis FieldTrials->Residue Ecotox Ecotoxicology Studies FieldTrials->Ecotox Comparison Comparative Analysis FieldTrials->Comparison CommercialData Select Commercial Standards (Pyrethroids, Organophosphates) CommercialData->Comparison

Caption: A generalized workflow for the development and benchmarking of a new pesticide.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptor ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Nerve_impulse Continuous Nerve Impulse (Paralysis) ACh_receptor->Nerve_impulse Signal Organophosphate Organophosphate Pesticide Organophosphate->AChE Inhibits

Caption: Simplified signaling pathway of Acetylcholinesterase (AChE) inhibition by organophosphate pesticides.

References

A Comparative Guide to Verifying the Purity of Biphenyl-4-yl 2,4-dichlorobenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is paramount in scientific research and pharmaceutical development. Impurities can lead to erroneous experimental results, failed drug trials, and significant loss of time and resources. This guide provides a comprehensive framework for verifying the purity of Biphenyl-4-yl 2,4-dichlorobenzoate, a key chemical intermediate, from various commercial suppliers. We present standardized analytical protocols and hypothetical comparative data to illustrate the importance of in-house quality assessment.

Introduction: The Critical Role of Purity

This compound is an organic compound utilized in the synthesis of various target molecules in agrochemicals, materials science, and pharmaceuticals. Given its role as a precursor, its purity profile directly impacts the yield, purity, and safety of the final product. Even minor impurities, such as unreacted starting materials or by-products from synthesis, can interfere with downstream reactions or exhibit unwanted biological activity. Therefore, independent verification of the purity stated by suppliers is a critical step in ensuring the reliability and reproducibility of research.

This guide outlines a multi-pronged analytical approach using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive purity profile.

Experimental Methodologies

A rigorous assessment of chemical purity requires multiple analytical techniques that offer orthogonal information. The following protocols provide a standardized approach to analyzing samples of this compound.

Overall Experimental Workflow

The process begins with sample reception and preparation, followed by analysis using three key instrumental techniques. The data from each analysis is then integrated to generate a comprehensive purity report.

G cluster_prep Sample Handling cluster_analysis Analytical Techniques cluster_reporting Data Integration & Reporting SampleReceipt Sample Receipt (Suppliers A, B, C) SamplePrep Sample Preparation (Dissolution in Acetonitrile) SampleReceipt->SamplePrep HPLC HPLC-UV Analysis (Quantitative Purity) SamplePrep->HPLC GCMS GC-MS Analysis (Impurity Identification) SamplePrep->GCMS NMR 1H-NMR Analysis (Structural Confirmation) SamplePrep->NMR DataCompilation Data Compilation & Comparison HPLC->DataCompilation GCMS->DataCompilation NMR->DataCompilation FinalReport Final Purity Report DataCompilation->FinalReport

Figure 1: General workflow for the analytical assessment of this compound samples.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the primary method for quantifying the purity of the main compound and detecting non-volatile impurities.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[1][2]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.[1][2]

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Quantification : Purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC. Common impurities could include starting materials like biphenyl-4-ol and 2,4-dichlorobenzoic acid or related by-products.[3][4]

  • Instrumentation : Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column : A non-polar capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium, at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature : 280°C.

  • Oven Program : Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature : 290°C.

  • Ion Source Temperature : 230°C.

  • Mass Range : Scan from m/z 40 to 550.

  • Sample Preparation : Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or acetone.

  • Identification : Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with known standards, if available.

2.3. ¹H-NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the main component and to detect structural isomers or other impurities that might be difficult to distinguish by chromatography alone.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis : Acquire a standard proton (¹H) spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound. Impurity peaks can be identified by their distinct signals.

Comparative Analysis of Suppliers

To illustrate the application of these methods, we present hypothetical results from the analysis of this compound samples obtained from three different fictional suppliers.

Table 1: Summary of Purity Analysis for this compound Samples

Parameter Supplier A Supplier B Supplier C
Lot Number A-202501B-202503C-202502
Stated Purity (%) >99.0>98.098.5
Measured Purity (HPLC, Area %) 99.698.398.8
Impurity 1: Biphenyl-4-ol (%) 0.150.850.45
Impurity 2: 2,4-Dichlorobenzoic acid (%) 0.080.400.25
Other Unknown Impurities (%) 0.170.450.50
¹H-NMR Confirmation ConformsConformsConforms

Discussion of Results

The hypothetical data reveals significant variations in purity among the suppliers, underscoring the necessity of independent verification.

  • Supplier A : The sample from Supplier A shows the highest purity at 99.6%, exceeding its stated specification. The levels of residual starting materials (Biphenyl-4-ol and 2,4-Dichlorobenzoic acid) are minimal. This material would be considered high-quality and suitable for sensitive applications.

  • Supplier B : This sample meets its specification of >98.0% purity, but contains significantly higher levels of impurities, particularly unreacted Biphenyl-4-ol (0.85%). For a stoichiometric-sensitive reaction, this level of a reactive impurity could negatively impact the reaction yield and introduce downstream purification challenges.

  • Supplier C : While having a higher measured purity than Supplier B, the sample from Supplier C contains a greater percentage of other unknown impurities (0.50%). These unidentified components pose a risk, as their structure and potential reactivity are unknown. Further investigation would be required to identify them before using this material in a critical application.

Impact of Purity on Experimental Outcomes

The decision to use a chemical lot should be based on its verified purity and the tolerance of the intended application to specific impurities. Low purity can compromise research integrity, leading to irreproducible results or the formation of unexpected side products.

G PurityCheck Purity Verification (HPLC, GC-MS) HighPurity Purity > 99.5% Impurities Identified < 0.2% PurityCheck->HighPurity High MedPurity Purity 98-99.5% Known Impurities Present PurityCheck->MedPurity Medium LowPurity Purity < 98% or Unknown Impurities > 0.5% PurityCheck->LowPurity Low Proceed Proceed with Critical Experiment HighPurity->Proceed ProceedCaution Proceed with Caution (Non-Critical Use or Further Purification) MedPurity->ProceedCaution Reject Reject Lot (Contact Supplier) LowPurity->Reject

Figure 2: Logical decision-making process based on the results of purity verification.

Conclusion and Recommendations

This guide demonstrates a robust, multi-technique approach for verifying the purity of this compound. Our hypothetical comparative data highlights that the purity stated on a supplier's certificate of analysis should not be taken at face value.

Key Recommendations for Researchers:

  • Always Verify : Perform in-house purity analysis on new batches of critical reagents, especially from new suppliers.

  • Use Orthogonal Methods : Employ a combination of analytical techniques like HPLC, GC-MS, and NMR for a comprehensive purity assessment.

  • Assess the Impact of Impurities : Understand the potential for identified impurities to interfere with your specific application.

  • Maintain Records : Keep detailed records of the purity analysis for each batch of reagent used to ensure experimental traceability and reproducibility.

By implementing these practices, researchers and drug development professionals can enhance the quality and reliability of their work, ultimately accelerating scientific progress.

References

A Comparative Analysis of the Environmental Fate of Biphenyl-4-yl 2,4-dichlorobenzoate and Other Persistent Organic Pollutants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental persistence, bioaccumulation, and toxicity of Biphenyl-4-yl 2,4-dichlorobenzoate in comparison to legacy persistent organic pollutants (POPs) such as Polychlorinated Biphenyls (PCBs), Dichlorodiphenyltrichloroethane (DDT), and Dioxins.

This guide provides a comparative overview of the environmental fate of the emerging contaminant this compound and well-documented persistent organic pollutants (POPs). The information presented herein is intended to inform environmental risk assessments and guide the development of safer chemical alternatives. Due to the limited availability of experimental data for this compound, its environmental properties have been estimated using Quantitative Structure-Activity Relationship (QSAR) models from the US EPA's EPI Suite™.

Executive Summary

Persistent organic pollutants (POPs) are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. This guide compares the predicted environmental behavior of this compound with the known characteristics of three notorious classes of POPs: PCBs, DDT, and Dioxins. The data compiled indicates that while this compound may not be as persistent as some legacy POPs, its predicted bioaccumulation potential and aquatic toxicity warrant careful consideration.

Data Presentation: A Comparative Overview

The following tables summarize the key environmental fate and toxicity parameters for this compound and the selected legacy POPs.

Table 1: Comparison of Environmental Persistence

Chemical ClassCompoundHalf-life in Soil (days)Half-life in Water (days)Half-life in Sediment (days)
Biphenyl Ester This compound (Predicted)120120540
PCBs Aroclor 1254 (Typical)1,095 - 3,650180 - 7301,825 - 7,300
Organochlorine Pesticide DDT730 - 5,47556 (surface) - 1,825 (total)> 3,650
Dioxins 2,3,7,8-TCDD3,650 - 10,950> 365> 3,650

Note: Predicted values for this compound were obtained using the EPI Suite™ model. Ranges for legacy POPs reflect the variability reported in scientific literature.

Table 2: Comparison of Bioaccumulation Potential

Chemical ClassCompoundBioconcentration Factor (BCF, L/kg)Log Kow
Biphenyl Ester This compound (Predicted)1,5856.13
PCBs Aroclor 1254 (Typical)30,000 - 270,0006.5 - 7.9
Organochlorine Pesticide DDT37,000 - 100,0006.91
Dioxins 2,3,7,8-TCDD5,000 - 29,0006.8

Note: Predicted values for this compound were obtained using the EPI Suite™ model. Ranges for legacy POPs reflect the variability reported in scientific literature.

Table 3: Comparison of Aquatic Toxicity

Chemical ClassCompoundFish 96-hr LC50 (mg/L)Daphnia magna 48-hr EC50 (mg/L)
Biphenyl Ester This compound (Predicted)0.120.08
PCBs Aroclor 1254 (Typical)0.002 - 0.0150.004 - 0.02
Organochlorine Pesticide DDT0.001 - 0.030.003 - 0.02
Dioxins 2,3,7,8-TCDD0.0002 - 0.001Not available

Note: Predicted values for this compound were obtained using the EPI Suite™ model. Ranges for legacy POPs reflect the variability reported in scientific literature.

Experimental Protocols

The following sections detail the standardized methodologies for key experiments used to determine the environmental fate of chemical substances, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test guideline is designed to evaluate the persistence of a chemical in soil by measuring its rate of aerobic and anaerobic degradation.

  • Principle: The test substance, typically radiolabeled, is applied to soil samples. The samples are incubated in the dark under controlled temperature and moisture conditions, either with a continuous flow of air (aerobic) or in an oxygen-free environment (anaerobic).

  • Procedure:

    • Soil Selection: A minimum of three different soil types are recommended to represent a range of environmental conditions.

    • Test Substance Application: The test substance is applied to the soil at a concentration relevant to its expected environmental loading.

    • Incubation: The treated soil samples are incubated for a period of up to 120 days.

    • Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. The amount of evolved CO2 (in aerobic studies) or other volatile products is also measured.

    • Data Evaluation: The degradation rate of the parent compound is calculated, and its half-life (DT50) is determined. The formation and decline of major transformation products are also quantified.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This test evaluates the potential of a chemical to accumulate in fish from the surrounding water (bioconcentration) or through their diet (biomagnification).

  • Principle: Fish are exposed to the test substance under controlled laboratory conditions, and the concentration of the substance in their tissues is measured over time.

  • Procedure:

    • Test Organism: A species of fish with a low lipid content, such as the zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is typically used.

    • Exposure Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water (aqueous exposure) or in their food (dietary exposure) for a defined period (typically 28 days).

    • Depuration Phase: After the exposure phase, the fish are transferred to a clean environment (water or food) and the rate at which the substance is eliminated from their bodies is monitored.

    • Analysis: Fish tissues are analyzed at various time points during both the uptake and depuration phases to determine the concentration of the test substance.

    • Data Evaluation: The bioconcentration factor (BCF) or biomagnification factor (BMF) is calculated as the ratio of the concentration of the substance in the fish to its concentration in the water or food, respectively, at steady state.

Fish Acute Toxicity Test (OECD 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

  • Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours.

  • Procedure:

    • Test Organism: A standardized fish species, such as zebrafish or rainbow trout, is used.

    • Exposure: Groups of fish are exposed to at least five different concentrations of the test substance in a geometric series. A control group is exposed to water without the test substance.

    • Observation: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

    • Data Evaluation: The 96-hour LC50 (Lethal Concentration 50%) is calculated using statistical methods.

Signaling Pathways and Mechanisms of Toxicity

Many POPs, including PCBs, DDT, and dioxins, exert their toxic effects by interfering with cellular signaling pathways. The diagrams below illustrate two key pathways that are often disrupted by these compounds.

Estrogen_Receptor_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen / EDCs ER_HSP ER-HSP Complex Estrogen->ER_HSP Binds ER Estrogen Receptor (ER) ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response Aryl_Hydrocarbon_Receptor_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Dioxin Dioxin / PCBs AhR_Complex AhR-HSP90-XAP2 Complex Dioxin->AhR_Complex Binds AhR_Ligand AhR-Ligand Complex AhR_Complex->AhR_Ligand Conformational Change AhR_Ligand_N AhR-Ligand AhR_Ligand->AhR_Ligand_N Translocation AhR_ARNT AhR-ARNT Dimer AhR_Ligand_N->AhR_ARNT Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene Target Gene (e.g., CYP1A1) XRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Toxic Response Protein->Response Environmental_Fate_Workflow cluster_Phase1 Phase 1: Screening cluster_Phase2 Phase 2: Tier 1 Testing cluster_Phase3 Phase 3: Tier 2 Testing cluster_Phase4 Phase 4: Risk Assessment QSAR QSAR / EPI Suite™ Prediction Biodegradation Ready Biodegradability (OECD 301) QSAR->Biodegradation PhysChem Physicochemical Properties PhysChem->Biodegradation Persistence Soil/Sediment Degradation (OECD 307, 308) Biodegradation->Persistence If not readily biodegradable Acute_Tox Acute Aquatic Toxicity (OECD 202, 203) Chronic_Tox Chronic Aquatic Toxicity (OECD 210, 211) Acute_Tox->Chronic_Tox If acutely toxic Risk_Assessment Environmental Risk Assessment Persistence->Risk_Assessment Bioaccumulation Bioaccumulation in Fish (OECD 305) Bioaccumulation->Risk_Assessment Chronic_Tox->Risk_Assessment

Safety Operating Guide

Proper Disposal of BIPHENYL-4-YL 2,4-DICHLOROBENZOATE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of BIPHENYL-4-YL 2,4-DICHLOROBENZOATE based on information available for structurally related chemicals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Researchers, scientists, and drug development professionals must consult the official SDS for the specific compound and adhere to all applicable federal, state, and local regulations before handling or disposing of this chemical.

Immediate Safety and Handling Precautions

Based on the hazard profiles of related compounds such as biphenyl and 2,4-dichlorobenzoic acid, this compound is anticipated to be hazardous. It should be handled with caution in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]
Skin and Body Laboratory coat, long pants, and closed-toe shoes.[1]
Respiratory Use only in a well-ventilated area or with a respirator if dust or aerosols are generated.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, paper towels), in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[3]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[3]

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Do not allow the spilled material or contaminated runoff to enter drains or waterways, as it is expected to be very toxic to aquatic life.[2][4][5]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Ensure that the disposal method complies with all local, state, and federal regulations.[3][5]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal & Documentation A Chemical Waste Generated B Segregate Waste Streams A->B C Select Appropriate Waste Container B->C D Label Container Correctly C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Secondary Containment E->G H Request Waste Pickup (EHS) G->H I Transport to Central Accumulation Area H->I J Manifest for Off-site Disposal I->J K Final Disposal at Approved Facility J->K

Caption: General workflow for the safe disposal of chemical waste in a laboratory setting.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.